Pracinostat
Description
This compound is a novel HDAC inhibitor with improved in vivo properties compared to other HDAC inhibitors currently in clinical trials, allowing oral dosing. Data demonstrate that this compound is a potent and effective anti-tumor drug with potential as an oral therapy for a variety of human hematological and solid tumors.
This compound is an orally available, small-molecule histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. This compound inhibits HDACs, which may result in the accumulation of highly acetylated histones, followed by the induction of chromatin remodeling; the selective transcription of tumor suppressor genes; the tumor suppressor protein-mediated inhibition of tumor cell division; and, finally, the induction of tumor cell apoptosis. This agent may possess improved metabolic, pharmacokinetic and pharmacological properties compared to other HDAC inhibitors.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDKZFFAIZKUCU-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239196 | |
| Record name | Pracinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929016-96-6 | |
| Record name | Pracinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929016-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pracinostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929016966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pracinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pracinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRACINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPO2JN4UON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pracinostat: A Technical Guide to a Pan-HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pracinostat (formerly SB939) is an orally bioavailable, hydroxamic acid-based small molecule that functions as a pan-histone deacetylase (HDAC) inhibitor.[1][2] It exhibits potent inhibitory activity against Class I, II, and IV HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation results in the remodeling of chromatin, activation of tumor suppressor gene transcription, cell cycle arrest, and ultimately, apoptosis in malignant cells.[2] this compound has been investigated in numerous preclinical and clinical studies for the treatment of various hematologic malignancies and solid tumors, demonstrating a distinct pharmacokinetic and pharmacodynamic profile.[3] This guide provides a comprehensive technical overview of this compound, including its classification, mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols.
Classification and Mechanism of Action
This compound is classified as a pan-HDAC inhibitor , targeting the zinc-dependent HDAC enzymes. Its inhibitory spectrum covers Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11). It displays weaker activity against HDAC6 compared to other isoforms and does not inhibit the NAD+-dependent Class III HDACs, also known as sirtuins.[2][4]
The primary mechanism of action involves the chelation of the zinc ion within the catalytic site of HDAC enzymes by its hydroxamic acid moiety. This binding prevents the removal of acetyl groups from the lysine residues of histones and other protein substrates. The resulting accumulation of acetylated histones neutralizes their positive charge, weakening the interaction between histones and DNA. This leads to a more relaxed, open chromatin structure (euchromatin), which allows for the transcriptional activation of previously silenced genes, including critical tumor suppressors.[5][6] This cascade ultimately induces cell cycle arrest and apoptosis.[5]
Quantitative Data
The inhibitory potency of this compound has been characterized against various HDAC isoforms and in numerous cancer cell lines.
In Vitro HDAC Enzyme Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against a panel of recombinant human HDAC enzymes.
| HDAC Class | Isoform | IC50 (nM) |
| Class I | HDAC1 | 43 - 140 |
| HDAC2 | 96 | |
| HDAC3 | 43 - 140 | |
| HDAC8 | 43 - 140 | |
| Class IIa | HDAC4 | 40 - 137 |
| HDAC5 | 40 - 137 | |
| HDAC7 | 40 - 137 | |
| HDAC9 | 40 - 137 | |
| Class IIb | HDAC6 | ~1008 |
| HDAC10 | 40 - 137 | |
| Class IV | HDAC11 | 93 |
| (Data compiled from multiple sources, specific values may vary based on assay conditions)[4][7] |
Anti-proliferative Activity in Cancer Cell Lines
The table below presents the anti-proliferative IC50 values of this compound in various human cancer cell lines.
| Cancer Type | Cell Line(s) | IC50 Range (nM) |
| Leukemia | H9, HEL92.1.7, etc. | 50 - 170 |
| Lymphoma | Various DLBCL lines | Median: 243 |
| Various Cancers | General Cell Lines | 340 - 560 |
| (Data compiled from multiple sources)[8][7][9] |
Signaling Pathways and Visualizations
This compound modulates several key signaling pathways implicated in cancer cell survival, proliferation, and metastasis.
Core Mechanism of HDAC Inhibition
The fundamental mechanism of this compound involves the direct inhibition of HDAC enzymes, leading to histone hyperacetylation and subsequent downstream effects on gene expression and cell fate.
References
- 1. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Biological targets of Pracinostat in hematological malignancies
An In-depth Technical Guide on the Biological Targets of Pracinostat in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (SB939) is an orally bioavailable, potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical and clinical activity in various hematological malignancies.[1][2] By targeting multiple HDAC enzymes, this compound alters the epigenetic landscape of cancer cells, leading to the re-expression of silenced tumor suppressor genes and the modulation of key signaling pathways.[1][3] This guide provides a comprehensive overview of the biological targets of this compound, its mechanism of action, and its effects on cellular processes in hematological cancers. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to serve as a technical resource for the scientific community.
Introduction to this compound and its Primary Targets
This compound is a hydroxamic acid-based pan-HDAC inhibitor, targeting a broad range of HDAC enzymes.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to chromatin compaction and transcriptional repression.[3] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes and promoting oncogenesis.[3][4]
This compound acts as a competitive inhibitor, targeting the following HDAC classes:
-
Class I: HDAC1, HDAC2, HDAC3, HDAC8
-
Class II: HDAC4, HDAC5, HDAC6, HDAC7, HDAC9, HDAC10
By inhibiting these enzymes, this compound causes an accumulation of acetylated histones, which results in a more open chromatin structure (euchromatin).[1][6] This "relaxed" chromatin allows for the transcriptional activation of previously silenced genes, including those involved in cell cycle control, apoptosis, and tumor suppression.[1]
Mechanism of Action and Key Signaling Pathways
The primary mechanism of action of this compound is the inhibition of HDAC activity.[1] This leads to downstream effects on both histone and non-histone proteins, disrupting multiple signaling pathways crucial for cancer cell survival and proliferation.[4]
Histone Hyperacetylation and Transcriptional Regulation
The most well-characterized effect of this compound is the induction of histone hyperacetylation. This compound treatment leads to a marked increase in the acetylation of all four core histones (H2A, H2B, H3, and H4).[2] This epigenetic modification reverses the aberrant transcriptional repression seen in cancer cells, leading to the re-expression of tumor suppressor genes.[1]
Caption: this compound's core mechanism of HDAC inhibition.
Modulation of JAK/STAT and FLT3 Signaling
In acute myeloid leukemia (AML), mutations leading to constitutive activation of signaling pathways like JAK/STAT and FLT3 are common. This compound has been shown to downregulate the signaling of both JAK2V617F and FLT3-ITD, two common mutations in myeloid malignancies.[7][8] It achieves this by reducing the phosphorylation of these kinases and their downstream targets, such as STAT5.[8] This effect is synergistic with direct JAK2 inhibitors like pacritinib.[8]
Caption: this compound's impact on JAK/STAT and FLT3 pathways.
Cellular Effects in Hematological Malignancies
The molecular changes induced by this compound culminate in potent anti-tumor effects at the cellular level.
Cell Cycle Arrest and Apoptosis
This compound treatment leads to cell cycle arrest and/or apoptosis in a variety of hematological cancer cells.[6] In Diffuse Large B-cell Lymphoma (DLBCL), for instance, this compound induces a marked accumulation of cells in the sub-G1 phase, indicative of apoptosis, particularly in B-cell receptor (BCR)-DLBCL subtypes.[2] In other subtypes, such as oxidative phosphorylation (OxPhos)-DLBCLs, it primarily causes G1 arrest.[2] The induction of apoptosis is a key mechanism of this compound's cytotoxicity and is correlated with treatment sensitivity.[2]
Antiproliferative Activity
This compound demonstrates robust antiproliferative activity across a wide range of lymphoma subtypes.[2] This activity is dose-dependent and has been observed in numerous cell lines and primary patient samples.[8]
Quantitative Data: In Vitro Efficacy
The potency of this compound has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for its antiproliferative activity.
| Cell Line / Malignancy | Subtype | This compound IC50 (nM) | Reference |
| Lymphoma (Median) | Various | 243 | [2][5] |
| AML (Range) | Primary Patient Cells | 1.5 - 10,000 | [8] |
| HCT116 | Colorectal Carcinoma | 440 ± 60 | [9] |
| HT29 | Colorectal Carcinoma | 680 ± 50 | [9] |
| HDAC2 | Enzyme Assay | 96 | [10] |
| HDAC8 | Enzyme Assay | 140 | [10] |
Experimental Protocols
Reproducible and standardized protocols are essential for evaluating HDAC inhibitors. Below are methodologies for key experiments.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Seed cells (e.g., 5,000-10,000 cells/well) in opaque-walled 96-well plates in 100 µL of culture medium.
-
Drug Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the wells. Incubate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound using non-linear regression analysis.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol allows for the simultaneous assessment of apoptosis (via Annexin V staining) and cell cycle distribution (via 7-AAD or PI staining).
-
Cell Treatment: Treat cells in culture with this compound or vehicle control for the desired time (e.g., 72 hours).
-
Harvesting: Harvest cells, including any floating cells in the supernatant, by centrifugation.
-
Staining (Apoptosis): Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD). Incubate for 15 minutes at room temperature in the dark.
-
Staining (Cell Cycle): For cell cycle analysis alone, fix cells in ice-cold 70% ethanol. Wash and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. For apoptosis, acquire data on FITC (Annexin V) and 7-AAD fluorescence. For cell cycle, acquire data on PI fluorescence.
-
Data Analysis:
Western Blot for Histone Acetylation
This technique is used to detect the levels of specific acetylated histone and non-histone proteins.
-
Protein Extraction: Treat cells with this compound for a specified time (e.g., 6 or 72 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated proteins (e.g., anti-acetyl-Histone H3, anti-acetyl-p53) and total protein controls.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Use software like ImageJ to quantify the band intensity, normalizing acetylated protein levels to total protein levels.[2]
References
- 1. This compound | C20H30N4O2 | CID 49855250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Dose Escalation Multicenter Trial of this compound Alone and in Combination with Azacitidine in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iris.unito.it [iris.unito.it]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Anti-Tumor Activity of Pracinostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pracinostat (SB939) is an orally bioavailable, small-molecule pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of hematological and solid tumors in preclinical studies.[1] As a pan-HDAC inhibitor, this compound targets class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other non-histone proteins.[2][3][4] This alteration in protein acetylation modulates gene expression, resulting in the induction of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[5] This technical guide provides an in-depth overview of the in vitro anti-tumor activities of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate further research and drug development efforts.
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| HCT116 | Colorectal Cancer | 0.44 ± 0.06 (48h) | CCK-8 | [6] |
| HT29 | Colorectal Cancer | 0.68 ± 0.05 (48h) | CCK-8 | [6] |
| HCT116 (CDK5 overexpression) | Colorectal Cancer | 0.077 ± 0.06 | CCK-8 | [7] |
| HCT116 (control) | Colorectal Cancer | 0.564 ± 0.034 | CCK-8 | [7] |
| Various Lymphoma Cell Lines (Median) | Lymphoma | 0.243 | MTT | [8][9] |
| Various Cancer Cell Lines | Various | 0.34 - 0.56 | Not Specified | [10] |
Core Mechanisms of Anti-Tumor Activity
This compound exerts its anti-tumor effects through several key mechanisms, which are demonstrable through in vitro experimentation.
Inhibition of Cell Proliferation and Viability
This compound has been shown to potently inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[6] This is a critical initial assessment of its anti-tumor potential.
Induction of Apoptosis
A key mechanism of this compound's anti-tumor activity is the induction of apoptosis, or programmed cell death. Treatment with this compound leads to an increase in the percentage of apoptotic cells, as evidenced by the externalization of phosphatidylserine and the cleavage of key apoptotic proteins like PARP and caspase-3.[6][7] In some cancer cell types, such as B-cell receptor-like diffuse large B-cell lymphomas (BCR-DLBCLs), higher sensitivity to this compound is directly correlated with the induction of apoptosis.[2][8]
Cell Cycle Arrest
This compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. In several cancer cell lines, treatment with this compound leads to an accumulation of cells in the G1 or sub-G1 phase of the cell cycle, indicative of cell cycle arrest and apoptosis.[2][8] For instance, in BCR-DLBCLs, this compound treatment results in a marked accumulation of cells in the sub-G1 phase, while in oxidative phosphorylation (OxPhos)-DLBCLs, it primarily causes a G1 arrest.[2][8]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anti-tumor activity of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.[11] Fix the cells for at least 2 hours at -20°C or overnight at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Cells in the sub-G1 peak are indicative of apoptosis.
Signaling Pathways Modulated by this compound
This compound's anti-tumor activity is mediated through its influence on various intracellular signaling pathways.
General Mechanism of HDAC Inhibition
As a pan-HDAC inhibitor, this compound's primary mechanism of action is to block the activity of histone deacetylases. This leads to an increase in the acetylation of histone proteins, resulting in a more open chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes.
Caption: General mechanism of this compound as an HDAC inhibitor.
IL-6/STAT3 Signaling Pathway
This compound has been shown to suppress the metastasis and proliferation of breast cancer by inactivating the IL-6/STAT3 signaling pathway.[6] It can decrease the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation, such as MMP2 and MMP9.[11]
Caption: this compound inhibits the IL-6/STAT3 signaling pathway.
PI3K/Akt Signaling Pathway
In human glioma cells, this compound has been observed to inhibit the PI3K/Akt signaling pathway.[12] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, this compound can promote apoptosis and reduce tumor cell viability.
Caption: this compound's inhibitory effect on the PI3K/Akt pathway.
CDK5-Drp1 Signaling-Mediated Mitochondrial Fission
In colorectal cancer, this compound has been identified as an inducer of mitochondrial peripheral fission through the activation of the CDK5-Drp1 signaling pathway.[6][13][14] this compound increases the expression and acetylation of CDK5, which in turn promotes the phosphorylation of Drp1, a key protein in mitochondrial fission.[6][14] This leads to excessive mitochondrial fragmentation and ultimately, apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. researchhub.com [researchhub.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. corefacilities.iss.it [corefacilities.iss.it]
Pracinostat: A Technical Overview of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pracinostat (formerly SB939) is an orally bioavailable, potent pan-histone deacetylase (HDAC) inhibitor that has been investigated for the treatment of various hematological malignancies and solid tumors.[1][2][3] By inhibiting HDAC enzymes, this compound induces hyperacetylation of histones and other proteins, leading to chromatin remodeling, regulation of gene expression, and ultimately, anti-tumor effects such as cell cycle arrest and apoptosis.[2][3] This technical guide provides a comprehensive overview of the preclinical data and research on this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action
This compound is a pan-HDAC inhibitor, targeting Class I, II, and IV HDACs, with the exception of HDAC6.[4] It does not show activity against Class III HDACs (sirtuins).[4] The inhibition of HDACs by this compound leads to the accumulation of acetyl groups on histone proteins, which neutralizes their positive charge and weakens their interaction with negatively charged DNA. This results in a more open chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes.[3] The downstream effects of this compound's HDAC inhibition include the induction of apoptosis and cell cycle arrest in cancer cells.[3]
Key Signaling Pathways Modulated by this compound
1. JAK/STAT Signaling Pathway:
This compound has been shown to downregulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly in acute myeloid leukemia (AML) cells with JAK2 mutations.[5] This pathway is crucial for the proliferation and survival of many cancer cells.
2. FLT3 Signaling Pathway:
In AML cells with FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutations, this compound has been observed to diminish FLT3 signaling.[5] The FLT3 pathway is a key driver of leukemogenesis in a subset of AML patients.
3. CDK5-Drp1 Signaling in Colorectal Cancer:
In colorectal cancer (CRC) cells, this compound has been shown to induce mitochondrial fission-associated cell death by activating the cyclin-dependent kinase 5 (CDK5)-dynamin-related protein 1 (Drp1) signaling pathway.[6] this compound increases CDK5 expression and induces its acetylation, leading to Drp1-mediated mitochondrial peripheral fission and subsequent apoptosis.[6]
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 480 | [7] |
| HT29 | Colorectal Adenocarcinoma | 680 | [4] |
| A2780 | Ovarian Carcinoma | 480 | [7] |
| COLO 205 | Colorectal Adenocarcinoma | 560 | [7] |
| PC-3 | Prostate Adenocarcinoma | 340 | [7] |
| Various Lymphoma Cell Lines | Diffuse Large B-cell Lymphoma (DLBCL), etc. | Median: 243 (range: 171-324) | [2] |
| Primary AML Cells | Acute Myeloid Leukemia | Mean range: 622-1500 | [5] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of this compound in various cancer types.
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| TMD8 (DLBCL) Xenograft | 100 mg/kg, orally, 5 days/week for 11 days | 30% reduction in tumor volume | [2] |
| MV4-11 (AML) Xenograft | 50 mg/kg, orally, daily for 21 days | 116% (complete regression in 6/10 mice) | [5] |
| HEL92.1.7 (AML) Xenograft | 125 mg/kg, orally, every other day for 17 days | 55% | [5] |
| SET-2 (AML) Xenograft | 75 mg/kg, orally, every other day (in combination) | 56% (as monotherapy) | [5] |
| MOLM-13 (AML) Xenograft | 75 mg/kg, orally, every other day (in combination) | 19.2% reduction in tumor weight (as monotherapy) | [5] |
| HCT116 (CRC) Xenograft | 25 mg/kg, administered every two days | Significant anticancer effect | [4] |
Preclinical Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability in several species.
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Mouse | Oral | 50 | 1,780 | 0.5 | 4,340 | 34 | [1] |
| Rat | Oral | 10 | 45 | 2.0 | 340 | ~3 | [1] |
| Dog | Oral | 10 | 1,230 | 2.0 | 11,200 | 65 | [1] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 3,000 cells per well in a final volume of 100 µL.[4][8]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.3 nM to 20,000 nM in three-fold serial dilutions).[2]
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[4]
-
Reagent Addition: Add 10 µL of MTT solution (to a final concentration of 0.45 mg/mL) or 20 µL of MTS solution to each well.[8]
-
Incubation: Incubate for 1 to 4 hours at 37°C.[8]
-
Solubilization (for MTT): Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[4][8]
Western Blotting
-
Cell Lysis: Treat cells with this compound (e.g., 250 nM for 6 or 72 hours) and then lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2][9]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.[9]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.[9][10]
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times with TBST for 5 minutes each.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step.[11]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
In Vivo Xenograft Studies
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel.[5][12]
-
Animal Inoculation: Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 15 x 10^6) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).[2][4][12]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., ~50-120 mm³).[12][13]
-
Drug Administration: Administer this compound or vehicle control orally via gavage according to the specified dosing regimen.[2][4][5]
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-4 days) using calipers. Tumor volume can be calculated using the formula: Volume = (width)² x length/2.[12][13]
-
Endpoint: Continue treatment until a predetermined endpoint, such as a specific tumor volume, study duration, or signs of toxicity.[2][4]
HDAC Activity Assay
-
Enzyme and Inhibitor Preparation: Dilute the recombinant HDAC enzyme and a dilution series of this compound in an appropriate assay buffer.[14][15]
-
Incubation: Pre-incubate the HDAC enzyme with this compound or vehicle control for a short period (e.g., 10 minutes).[16]
-
Substrate Addition: Initiate the reaction by adding a fluorogenic or colorimetric HDAC substrate.[16][17]
-
Incubation: Incubate the reaction at room temperature or 37°C for a specified time (e.g., 10-30 minutes).[14][15]
-
Developer Addition: Stop the reaction and generate a signal by adding a developer reagent.[14][17]
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the HDAC activity.[15][17]
Conclusion
The preclinical data for this compound demonstrate its potent activity as a pan-HDAC inhibitor with a favorable pharmacokinetic profile. It exhibits significant anti-proliferative and pro-apoptotic effects in a broad range of cancer cell lines and has shown in vivo efficacy in various tumor models. The modulation of key oncogenic signaling pathways, including JAK/STAT, FLT3, and CDK5-Drp1, provides a mechanistic basis for its anti-tumor activity. This comprehensive preclinical data package has supported the clinical development of this compound for the treatment of hematological malignancies and solid tumors.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. origene.com [origene.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. resources.novusbio.com [resources.novusbio.com]
The Preclinical Profile of Pracinostat: An In-depth Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pracinostat (formerly SB939) is an orally bioavailable, potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1][2][3] As a member of the hydroxamic acid class of HDAC inhibitors, this compound induces hyperacetylation of histone and non-histone proteins, leading to chromatin remodeling, transcriptional regulation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support ongoing research and development efforts.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound has been characterized by its favorable pharmacokinetic properties in multiple preclinical species, including mice, rats, and dogs, which support its development as an oral therapeutic agent.[4][5]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key non-compartmental pharmacokinetic parameters of this compound following intravenous and oral administration in mice, rats, and dogs.[5][6]
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Mouse (BALB/c) | Rat (Wistar) | Dog (Beagle) |
| Dose (mg/kg) | 10 | 2 | 2 |
| Clearance (CL) (L/h/kg) | 9.2 | 4.5 | 1.5 |
| Volume of Distribution (Vss) (L/kg) | 3.5 | 1.7 | 4.2 |
| Half-life (t½) (h) | 0.9 | - | - |
| Data sourced from Jayaraman et al., 2011.[5] |
Table 2: Oral Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Mouse (BALB/c) | Rat (Wistar) | Dog (Beagle) |
| Dose (mg/kg) | 50 | 10 | 10 |
| Cmax (ng/mL) | - | - | - |
| Tmax (h) | - | - | - |
| AUC (ng·h/mL) | - | - | - |
| Half-life (t½) (h) | 2.0 | - | - |
| Oral Bioavailability (F%) | 34 | ~3 | 65 |
| Data sourced from Jayaraman et al., 2011.[5][7] |
This compound generally exhibits high systemic clearance and a large volume of distribution.[5] Oral bioavailability is variable across species, with dogs showing the highest absorption.[5]
Pharmacodynamics: Mechanism of Action and In Vivo Efficacy
The primary pharmacodynamic effect of this compound is the inhibition of Class I, II, and IV HDACs.[8] This leads to the accumulation of acetylated histones, a key marker of HDAC inhibition, and subsequent anti-tumor effects.[9]
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: General mechanism of action of this compound as an HDAC inhibitor.
In colorectal cancer models, this compound induces cell death by activating the CDK5-Drp1 signaling pathway, which leads to excessive mitochondrial fission.[6][10]
Caption: this compound-induced CDK5-Drp1 signaling in colorectal cancer.
In breast cancer, this compound has been shown to suppress metastasis and growth by inhibiting the IL-6/STAT3 signaling pathway.[11]
Caption: this compound-mediated inhibition of the IL-6/STAT3 pathway.
In Vivo Efficacy
This compound has demonstrated significant single-agent anti-tumor efficacy in various xenograft models.
Table 3: Summary of In Vivo Efficacy Studies with this compound
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Colorectal Cancer (HCT116) | Nude Mice | 25 mg/kg, oral, every other day | Significant reduction in tumor volume and weight. | [6] |
| Breast Cancer (MDA-MB-231) | Nude Mice | - | Inhibition of tumor growth and metastasis. | [11] |
| AML (MV4-11) | Nude Mice | 25 or 50 mg/kg/day, oral, for 21 days | Significant tumor growth inhibition (59% and 116% respectively); complete regression in 6/10 mice at 50 mg/kg. | [12] |
| AML (HEL92.1.7) | Nude Mice | 75 or 125 mg/kg, oral, every other day for 17 days | Dose-dependent tumor growth inhibition (up to 55%). | [12] |
| DLBCL (TMD8) | NOD-SCID Mice | 100 mg/kg/day, oral, 5 days/week for 11 days | Significant delay in tumor growth. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.
Pharmacokinetic Studies
Caption: General workflow for a preclinical pharmacokinetic study.
-
Animals: Female BALB/c mice (18-20 g), male Wistar rats (220-335 g), and male beagle dogs (8-17 kg) were used.[6] Animals were housed under standard conditions with ad libitum access to food and water, with fasting overnight prior to oral dosing.[6]
-
Formulation and Administration:
-
Sample Collection: Serial blood samples were collected at specified time points (e.g., 5, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, and 24 hours post-dose) into tubes containing K3EDTA.[6] Plasma was separated by centrifugation and stored at -60 to -80°C until analysis.[6]
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as WinNonlin.[4][12]
Pharmacodynamic (In Vivo Efficacy) Studies
-
Animal Models: Xenograft models were established by subcutaneously injecting human cancer cell lines (e.g., HCT116, MV4-11, TMD8) into immunocompromised mice (e.g., nude or NOD-SCID).[6][9][12]
-
Treatment: Once tumors reached a palpable size (e.g., ~5 mm in diameter), mice were randomized into treatment and vehicle control groups.[6] this compound was administered orally according to the schedules outlined in Table 3.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice or three times a week) with calipers and calculated using the formula: (Length × Width²)/2.[9] Body weight was also monitored as an indicator of toxicity.[6]
-
Pharmacodynamic Marker Analysis:
Conclusion
The preclinical data available for this compound demonstrate a favorable pharmacokinetic profile for an oral agent and robust pharmacodynamic activity across a range of in vivo cancer models. The compound effectively engages its target, leading to histone hyperacetylation and the modulation of key oncogenic signaling pathways. This comprehensive guide, summarizing quantitative PK/PD data and detailed experimental protocols, serves as a valuable resource for researchers in the continued investigation and development of this compound as a potential cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical metabolism and disposition of SB939 (this compound), an orally active histone deacetylase inhibitor, and prediction of human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I Dose Escalation Multicenter Trial of this compound Alone and in Combination with Azacitidine in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pracinostat: In Vitro Experimental Protocols for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pracinostat (SB939) is an orally bioavailable, potent pan-histone deacetylase (HDAC) inhibitor that has shown significant anti-tumor activity in various hematological and solid tumors.[1][2] By inhibiting HDAC enzymes, this compound leads to the accumulation of acetylated histones, resulting in chromatin remodeling and the altered transcription of genes involved in critical cellular processes such as cell cycle arrest, apoptosis, and differentiation.[1][3] This document provides detailed protocols for in vitro studies of this compound in cell culture, a summary of its inhibitory concentrations, and a visualization of its mechanism of action.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 48 hours | 0.44 ± 0.06 | [4] |
| HT29 | Colorectal Cancer | 48 hours | 0.68 ± 0.05 | [4] |
| HCT116 (CDK5 overexpression) | Colorectal Cancer | Not Specified | 0.077 ± 0.06 | [4] |
| HCT116 (control) | Colorectal Cancer | Not Specified | 0.564 ± 0.034 | [4] |
| Various Lymphoma Cell Lines (median) | Lymphoma | Not Specified | 0.243 | [5] |
| TCC-SUP | Bladder Cancer | 24 hours | ~0.1-0.5 | [6] |
Signaling Pathway
This compound, as a pan-HDAC inhibitor, induces hyperacetylation of histone and non-histone proteins. This epigenetic modification alters gene expression, leading to the upregulation of tumor suppressor genes like p21 and the retinoblastoma protein (RB1), which in turn cause cell cycle arrest. A key mechanism of this compound's anti-cancer effect, particularly in colorectal cancer, involves the upregulation and acetylation of Cyclin-Dependent Kinase 5 (CDK5).[7][8] Activated CDK5 then phosphorylates Dynamin-related protein 1 (Drp1), promoting its interaction with Mitochondrial fission 1 protein (FIS1) over Mitochondrial fission factor (MFF). This shift leads to excessive mitochondrial peripheral fission, a form of mitochondrial dynamics dysregulation that triggers apoptosis (mitofission-associated cell death or MFAD).[7][8]
Experimental Workflow
A typical in vitro experimental workflow to characterize the effects of this compound on a cancer cell line involves a series of assays to determine its impact on cell viability, apoptosis, cell cycle progression, and target protein modulation.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. Drug concentrations can range from nanomolar to micromolar (e.g., 0-2 µM).[4]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[7][8]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-2 µM) for a specified time (e.g., 48 hours).[4]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 250 nM) for a specific duration (e.g., 14 days with media and drug changes every 3-4 days).[9]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.[5]
Western Blot Analysis
This protocol is for detecting changes in the expression and post-translational modification of target proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-histone H3, anti-cleaved PARP, anti-cleaved caspase-3, anti-p21, anti-RB1, anti-CDK5, anti-Drp1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, using appropriate dilutions as recommended by the manufacturer.
-
Wash the membrane with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
References
- 1. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells [mdpi.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches | Springer Nature Experiments [experiments.springernature.com]
- 9. kumc.edu [kumc.edu]
Recommended concentration of Pracinostat for HDAC inhibition assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pracinostat, a potent pan-histone deacetylase (HDAC) inhibitor, in both biochemical and cell-based assays. This document includes recommended concentrations, detailed experimental protocols, and an overview of the key signaling pathways affected by this compound.
Introduction
This compound (formerly SB939) is an orally bioavailable, hydroxamic acid-based pan-HDAC inhibitor with potent activity against Class I, II, and IV HDACs.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of various hematological malignancies and solid tumors.[1][3][4] By inhibiting HDAC enzymes, this compound leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.[1][4]
Recommended Concentrations for HDAC Inhibition
This compound exhibits potent inhibitory activity against multiple HDAC isoforms, with IC50 values typically in the nanomolar range for enzymatic assays and antiproliferative effects in the sub-micromolar to micromolar range in cell-based assays.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target | Cell Line/Enzyme | IC50/GI50 | Reference |
| Enzymatic Assay | Pan-HDAC (except HDAC6) | Recombinant HDAC enzymes | 40-140 nM | [5][6] |
| HDAC1 | Recombinant Human | 49 nM | [6] | |
| HDAC2 | Recombinant Human | 96 nM | [3] | |
| HDAC3 | Recombinant Human | 43 nM | [6] | |
| HDAC4 | Recombinant Human | 56 nM | [6] | |
| HDAC5 | Recombinant Human | 47 nM | [6] | |
| HDAC8 | Recombinant Human | 140 nM | [6] | |
| HDAC10 | Recombinant Human | 40 nM | [6] | |
| HDAC11 | Recombinant Human | 93 nM | [6] | |
| Antiproliferative Assay | Cell Viability | HCT116 (Colon Cancer) | 0.24 µM (GI50) | [6] |
| Cell Viability | NCI-H460 (Lung Cancer) | 0.22 µM (GI50) | [6] | |
| Cell Viability | HCT116 (Colorectal Cancer) | 0.44 ± 0.06 μM | [7] | |
| Cell Viability | HT29 (Colorectal Cancer) | 0.68 ± 0.05 μM | [7] | |
| Cell Viability | Lymphoma Cell Lines (Median) | 243 nM | [2][8][9] |
Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the modulation of several critical signaling pathways implicated in cancer progression.
HDAC Inhibition and Transcriptional Regulation
The primary mechanism of this compound is the inhibition of HDACs, leading to an open chromatin structure and transcriptional activation of tumor suppressor genes.[4] This results in increased acetylation of histone tails.[2][8]
Downstream Signaling Cascades
This compound has been shown to specifically impact key oncogenic signaling pathways:
-
IL-6/STAT3 Pathway: In breast cancer models, this compound has been observed to inactivate the IL-6/STAT3 signaling pathway, which is crucial for metastasis and tumor growth.[10] This inactivation involves blocking the phosphorylation of STAT3 and reducing the expression of its target genes, such as MMP2 and MMP9.[10]
-
CDK5-Drp1 Signaling: In colorectal cancer, this compound induces mitochondrial fission-mediated cell death by activating CDK5-Drp1 signaling.[7][11] It increases the expression and acetylation of CDK5, leading to its activation.[7]
Experimental Protocols
Protocol 1: In Vitro HDAC Activity/Inhibition Assay (Colorimetric)
This protocol is a general guideline based on commercially available colorimetric HDAC assay kits.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)
-
This compound (dissolved in DMSO)
-
HDAC Assay Buffer
-
Acetylated Histone Substrate (e.g., Boc-Lys(Ac)-pNA)
-
Deacetylase Substrate Developer
-
Stop Solution
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Prepare Reagents: Dilute the HDAC enzyme, substrate, and developer in HDAC Assay Buffer to the desired concentrations as recommended by the kit manufacturer.
-
Prepare this compound Dilutions: Create a serial dilution of this compound in HDAC Assay Buffer. The final concentrations should span the expected IC50 range (e.g., 1 nM to 10 µM). Include a DMSO-only control.
-
Assay Reaction: a. To each well of a 96-well plate, add HDAC Assay Buffer. b. Add the diluted this compound or DMSO control. c. Add the diluted HDAC enzyme to all wells except for the "no enzyme" control. d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding the acetylated histone substrate to all wells. f. Incubate the plate at 37°C for 30-60 minutes.
-
Develop and Read: a. Add the developer to each well. b. Incubate at 37°C for 15-20 minutes. c. Stop the reaction by adding the Stop Solution. d. Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Protocol 2: Cell-Based HDAC Inhibition Assay (Western Blot for Histone Acetylation)
This protocol assesses the ability of this compound to induce histone acetylation in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) for a specified time (e.g., 6, 24, or 48 hours).[7][8] Include a DMSO-only control.
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop with a chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the relative increase in histone acetylation compared to the total histone levels.
Conclusion
This compound is a valuable tool for studying the role of HDACs in various biological processes, particularly in the context of cancer research and drug development. The provided concentration guidelines and experimental protocols offer a starting point for researchers to effectively utilize this compound in their HDAC inhibition assays. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound (SB939), a histone deacetylase inhibitor, suppresses breast cancer metastasis and growth by inactivating the IL-6/STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pracinostat Administration in Mouse Xenograft Models
Introduction
Pracinostat (formerly SB939) is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that targets class I, II, and IV HDACs.[1][2] By inhibiting HDAC activity, this compound leads to the accumulation of acetylated histones, which results in chromatin remodeling, activation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2][3] Its potent antitumor activity has been demonstrated in various preclinical hematological and solid tumor models, making it a subject of significant interest for cancer research.[3][4] These application notes provide detailed protocols and summarized dosage information for the administration of this compound in mouse xenograft studies.
Mechanism of Action & Signaling Pathways
This compound's primary mechanism involves the inhibition of histone deacetylases, which alters gene expression.[5] In specific cancer types, its downstream effects have been further elucidated. For example, in colorectal cancer, this compound has been shown to activate the CDK5-Drp1 signaling pathway, which induces mitochondrial fission and subsequent cell death.[6][7] In breast cancer models, it has been observed to suppress tumor proliferation and metastasis by inhibiting the IL-6/STAT3 signaling pathway.[6] Furthermore, in acute myeloid leukemia (AML), this compound can downregulate JAK-STAT and FLT3 signaling pathways.[8]
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies with this compound in mouse xenograft models.
This compound Formulation for Oral Administration
This compound is orally bioavailable and is typically administered via oral gavage.[8][9]
-
Vehicle Preparation : A common vehicle for oral administration in mice is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.[10] Alternatively, corn oil has been used as a control vehicle.[6]
-
This compound Suspension :
-
Weigh the required amount of this compound powder based on the dosing concentration and the number of animals.
-
Prepare the vehicle solution under sterile conditions.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a uniform suspension.
-
Prepare the formulation fresh at least weekly and store it at 4°C.[11] Before each administration, vortex the suspension thoroughly to ensure homogeneity.
-
Mouse Xenograft Model Establishment
-
Cell Culture : Culture the desired cancer cell line (e.g., HCT116, MV4-11, TMD8) under standard conditions until the cells are in their logarithmic growth phase.
-
Cell Preparation for Injection :
-
Harvest the cells using standard cell detachment methods.
-
Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue). Viability should be >90%.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired final concentration (e.g., 1x10⁶ to 15x10⁶ cells per injection volume).[1][6]
-
-
Subcutaneous Implantation :
-
Tumor Monitoring :
-
Allow tumors to establish. This can take several days to a few weeks depending on the cell line.
-
Begin measuring tumors 2-3 times per week using digital calipers once they become palpable.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[1][14]
-
Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[12]
-
This compound Administration and Efficacy Assessment
-
Administration : Administer this compound or vehicle control to the respective groups via oral gavage according to the planned schedule (e.g., daily, every other day).
-
Monitoring :
-
Continue to measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice at the same frequency to assess toxicity. Maximum body weight loss should be monitored.[8]
-
Observe the general health and behavior of the animals daily.
-
-
Study Endpoint : The study may be concluded when tumors in the control group reach a predetermined maximum size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.
-
Data Analysis : The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), which can be calculated at the end of the study.
Dosage and Efficacy Data in Preclinical Models
The dosage and administration schedule for this compound can vary significantly depending on the cancer type and the specific cell line used for the xenograft. The following table summarizes data from various preclinical studies.
| Mouse Model (Cell Line) | Cancer Type | Dosage & Administration Route | Schedule | Efficacy / Outcome |
| MV4-11 | Acute Myeloid Leukemia (AML) | 25 mg/kg, Oral Gavage | Daily for 21 days | 59% Tumor Growth Inhibition (TGI).[8] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 50 mg/kg, Oral Gavage | Daily for 21 days | 116% TGI (complete regression in 6/10 mice).[8] |
| HEL92.1.7 | Acute Myeloid Leukemia (AML) | 125 mg/kg, Oral Gavage | Every other day for 17 days | 55% TGI.[8] |
| HL-60 (Orthotopic) | Acute Myeloid Leukemia (AML) | 125 mg/kg, Oral Gavage | 3 times per week | Significantly delayed paralysis symptoms.[8][11] |
| SET-2 | Megakaryoblastic Leukemia | 75 mg/kg, Oral Gavage | Every other day | 56% TGI.[8] |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | 100 mg/kg, Oral Gavage | 5 days/week for 11 days | Significantly delayed tumor growth; tumors were 30% smaller than control.[1][14] |
| U2932 | Diffuse Large B-cell Lymphoma (DLBCL) | 100 mg/kg, Oral Gavage | 5 days/week for 22 days | Trend towards reduced tumor growth (not statistically significant).[1][14] |
| HCT116 | Colorectal Cancer (CRC) | 25 mg/kg, Orally | Every two days | Significant antitumor activity observed.[6] |
Note: Efficacy outcomes such as TGI are study-specific and can be influenced by multiple factors including the initial tumor burden, the specific mouse strain, and the formulation used.
References
- 1. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound combined with azacitidine in newly diagnosed adult acute myeloid leukemia (AML) patients unfit for standard induction chemotherapy: PRIMULA phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical metabolism and disposition of SB939 (this compound), an orally active histone deacetylase inhibitor, and prediction of human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of PAT-1102, a Novel, Potent and Orally Active Histone Deacetylase Inhibitor with Antitumor Activity in Cancer Mouse Models | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
Designing Combination Therapy Experiments with Pracinostat and Azacitidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting experiments with the combination therapy of Pracinostat, a histone deacetylase (HDAC) inhibitor, and Azacitidine, a DNA methyltransferase (DNMT) inhibitor. This combination has shown synergistic effects in the treatment of hematologic malignancies, particularly Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).
Introduction: The Rationale for Combination Therapy
Epigenetic modifications, including DNA methylation and histone acetylation, are critical regulators of gene expression. In cancer, aberrant epigenetic alterations can lead to the silencing of tumor suppressor genes, promoting uncontrolled cell growth.[1] Azacitidine, a hypomethylating agent, inhibits DNA methyltransferases (DNMTs), leading to the re-expression of silenced genes.[2][3] this compound, a pan-HDAC inhibitor, prevents the removal of acetyl groups from histones, resulting in a more open chromatin structure that facilitates gene transcription.[4]
The combination of a DNMT inhibitor and an HDAC inhibitor has been shown to have a synergistic effect on reactivating tumor suppressor genes and inducing cancer cell death.[1][4] Preclinical studies have demonstrated that this combination can lead to enhanced anti-tumor activity compared to either agent alone.[5]
Clinical Data Summary
Clinical trials have evaluated the combination of this compound and Azacitidine in patients with AML and MDS. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound and Azacitidine in Newly Diagnosed AML (Phase 2 Study)[7][8]
| Endpoint | Value |
| Number of Patients | 50 |
| Median Age (years) | 75 |
| Complete Remission (CR) | 42% |
| CR with incomplete count recovery (CRi) | 4% |
| Morphologic Leukemia-Free State (MLFS) | 6% |
| Composite Complete Response (CR + CRi + MLFS) | 52% |
| Median Overall Survival (OS) (months) | 19.1 |
| 1-Year Overall Survival Rate | 62% |
| Median Progression-Free Survival (PFS) (months) | 12.6 |
Table 2: Treatment Regimen for this compound and Azacitidine in AML[7][8]
| Drug | Dosage and Administration |
| This compound | 60 mg orally, 3 days per week for 3 weeks |
| Azacitidine | 75 mg/m² subcutaneously or intravenously, daily for 7 days |
| Cycle Length | 28 days |
Table 3: Common Grade ≥3 Adverse Events in AML Patients[7][9]
| Adverse Event | Incidence |
| Infections | 52% |
| Thrombocytopenia | 46% |
| Febrile Neutropenia | 44% |
| Neutropenia | 36% |
| Anemia | 30% |
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and Azacitidine stems from their complementary roles in epigenetic regulation. The following diagram illustrates their combined impact on gene expression.
Caption: Combined action of this compound and Azacitidine on epigenetic regulation.
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro and in vivo experiments to evaluate the combination of this compound and Azacitidine.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of this compound and Azacitidine.
In Vitro Assays
a. Cell Culture:
-
Cell Lines: Select relevant human AML or MDS cell lines (e.g., MV4-11, MOLM-13, SKM-1).
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
b. Cell Viability Assay (MTT Assay): [6][7]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treat cells with varying concentrations of this compound, Azacitidine, or the combination for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment. The synergistic effect can be evaluated using the combination index (CI) method.
c. Apoptosis Assay (Annexin V Staining): [6][8]
-
Treat cells with this compound, Azacitidine, or the combination for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
d. Cell Cycle Analysis: [6]
-
Treat cells with the drug combination for 24 or 48 hours.
-
Harvest, wash with PBS, and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
e. Western Blot for Histone Acetylation: [9]
-
Treat cells with this compound and/or Azacitidine for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against acetylated-histone H3, acetylated-histone H4, and a loading control (e.g., β-actin or total histone H3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
f. DNA Methylation Analysis (Pyrosequencing): [10][11][12]
-
Extract genomic DNA from treated and untreated cells.
-
Perform bisulfite conversion of the DNA, which converts unmethylated cytosines to uracil while methylated cytosines remain unchanged.
-
Amplify the target gene promoter regions using PCR with biotinylated primers.
-
Perform pyrosequencing to quantify the percentage of methylation at specific CpG sites.
In Vivo Xenograft Model[10][16]
a. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) to establish tumors.
b. Treatment Protocol:
-
Once tumors are palpable (e.g., 100-200 mm³), randomize mice into treatment groups: vehicle control, this compound alone, Azacitidine alone, and the combination.
-
Administer this compound orally (e.g., 25-50 mg/kg, daily or 3-5 times a week).
-
Administer Azacitidine intraperitoneally or subcutaneously (e.g., 1-5 mg/kg, daily for 5 days).
-
Treat for a specified duration (e.g., 21-28 days).
c. Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor overall survival of the mice.
-
At the end of the study, excise tumors for downstream analysis (e.g., Western blot, immunohistochemistry).
d. Toxicity Assessment:
-
Monitor body weight, clinical signs of distress, and perform complete blood counts to assess hematological toxicity.
Conclusion
The combination of this compound and Azacitidine represents a promising therapeutic strategy for hematologic malignancies by targeting key epigenetic pathways. The protocols outlined in this document provide a framework for researchers to design and execute robust preclinical experiments to further investigate the efficacy and mechanisms of this combination therapy. Careful consideration of cell line selection, drug concentrations, and experimental endpoints is crucial for generating meaningful and translatable data.
References
- 1. A novel non-invasive monitoring assay of 5-azacitidine efficacy using global DNA methylation of peripheral blood in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Histone Deacetylase and DNA Methyltransferase Synergistically Activate the Methylated Metallothionein I Promoter by Activating the Transcription Factor MTF-1 and Forming an Open Chromatin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Interaction of Histone Deacetylase Inhibitors and DNA Methylt...: Ingenta Connect [ingentaconnect.com]
- 4. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound combined with azacitidine in newly diagnosed adult acute myeloid leukemia (AML) patients unfit for standard induction chemotherapy: PRIMULA phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. DNA Methylation Analysis Using Bisulfite Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elearning.unite.it [elearning.unite.it]
- 12. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cellular Sensitivity: A Guide to Identifying Cell Lines Responsive to Pracinostat Treatment
For Immediate Release
[City, State] – [Date] – For researchers and drug development professionals engaged in oncology research, particularly in the realm of hematological malignancies and solid tumors, identifying sensitive cell lines is a critical step in preclinical drug evaluation. This application note provides a comprehensive guide to identifying cell lines sensitive to Pracinostat, a potent pan-histone deacetylase (HDAC) inhibitor. Included are detailed protocols for key experimental assays and a summary of responsive cell lines to facilitate efficient screening and mechanism-of-action studies.
This compound (SB939) is an orally bioavailable HDAC inhibitor that targets class I, II, and IV HDACs.[1][2] Its mechanism of action involves the accumulation of acetylated histones, leading to chromatin remodeling, transcription of tumor suppressor genes, and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3][4][5] Preclinical and clinical studies have demonstrated its activity in various cancers, most notably acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and lymphomas.[6][7][8]
Cell Lines Demonstrating Sensitivity to this compound
A summary of cancer cell lines reported to be sensitive to this compound treatment is presented below. This data, collated from various preclinical studies, offers a valuable starting point for researchers initiating their investigations.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| AML Cell Lines | ||||
| MOLM-13 | Acute Myeloid Leukemia | 70-560 (range for 11 AML cell lines) | 48 | [3] |
| SET-2 | Acute Myeloid Leukemia | 70-560 (range for 11 AML cell lines) | 48 | [3] |
| Lymphoma Cell Lines | ||||
| TMD8 | Diffuse Large B-cell Lymphoma (BCR-DLBCL) | Median of 243 for 60 lymphoma cell lines | Not Specified | [1] |
| U2932 | Diffuse Large B-cell Lymphoma (BCR-DLBCL) | Median of 243 for 60 lymphoma cell lines | Not Specified | [1] |
| HBL-1 | Diffuse Large B-cell Lymphoma (BCR-DLBCL) | High Sensitivity | Not Specified | [1] |
| Toledo | Diffuse Large B-cell Lymphoma (OxPhos-DLBCL) | Low Sensitivity | Not Specified | [1] |
| Colorectal Cancer Cell Lines | ||||
| HCT116 | Colorectal Carcinoma | 440 ± 60 | 48 | [9] |
| HT29 | Colorectal Adenocarcinoma | 680 ± 50 | 48 | [9] |
| HCT116 (CDK5 overexpression) | Colorectal Carcinoma | 77 ± 60 | Not Specified | [9] |
| HCT116 (control) | Colorectal Carcinoma | 564 ± 34 | Not Specified | [9] |
| Other Cancer Cell Lines | ||||
| A2780 | Ovarian Cancer | 480 ± 210 | Not Specified | [10] |
| COLO 205 | Colorectal Adenocarcinoma | 560 ± 80 | Not Specified | [10] |
| PC-3 | Prostate Cancer | 340 ± 60 | Not Specified | [10] |
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for assessing cell viability, apoptosis, and cell cycle progression following this compound treatment are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[11]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Analysis by Annexin V and 7-AAD Staining
Objective: To quantify the percentage of apoptotic cells induced by this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with 7-AAD (7-aminoactinomycin D) or Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and 7-AAD (or PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V-positive/7-AAD-negative cells are in early apoptosis, while Annexin V-positive/7-AAD-positive cells are in late apoptosis or are necrotic.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a chosen time period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding cold 70% ethanol dropwise while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[13]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Signaling Pathways Modulated by this compound
Understanding the molecular pathways affected by this compound is crucial for elucidating its mechanism of action and identifying potential biomarkers of sensitivity. Below are diagrams of key signaling pathways known to be modulated by this compound.
Figure 1. General Mechanism of Action of this compound.
Figure 2. this compound-mediated inhibition of the JAK/STAT signaling pathway.
References
- 1. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phase I Dose Escalation Multicenter Trial of this compound Alone and in Combination with Azacitidine in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Application Note: Quantifying Histone Acetylation Changes Induced by Pracinostat using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pracinostat (SB939) is an orally bioavailable, small-molecule pan-histone deacetylase (HDAC) inhibitor.[1][2][3][4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins.[5] By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, a state known as hyperacetylation.[1][3][4] This modification alters chromatin structure, making it more accessible to transcription factors and resulting in the selective transcription of genes, including tumor suppressor genes, which can lead to cell cycle arrest and apoptosis in cancer cells.[1][2][3] Western blotting is a widely used and effective immunoassay to detect and quantify these changes in global histone acetylation, providing a direct measure of this compound's pharmacodynamic effect within cells.[6] This document provides a detailed protocol for assessing histone acetylation levels via Western blot following this compound treatment.
Signaling Pathway of this compound Action
This compound functions by directly inhibiting the enzymatic activity of HDACs. This prevents the removal of acetyl groups from the lysine tails of core histones (H2A, H2B, H3, H4). The resulting accumulation of acetylated histones neutralizes their positive charge, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure (euchromatin), which facilitates gene transcription.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. pnas.org [pnas.org]
- 6. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Pracinostat in Myelodysplastic Syndromes: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Pracinostat in Myelodysplastic Syndromes (MDS) research. It includes a summary of clinical trial data, detailed protocols for key preclinical experiments, and visualizations of the proposed mechanism of action.
Introduction to this compound in MDS
This compound (SB939) is an orally available, potent pan-histone deacetylase (HDAC) inhibitor that has been investigated as a therapeutic agent for various hematologic malignancies, including Myelodysplastic Syndromes (MDS).[1] By inhibiting HDAC enzymes, this compound promotes the acetylation of histones and other proteins, leading to chromatin relaxation and the reactivation of silenced tumor suppressor genes.[1] This epigenetic modulation can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Preclinical studies have suggested a synergistic effect when this compound is combined with hypomethylating agents (HMAs) like azacitidine, which are a standard of care in higher-risk MDS.[2]
Clinical Applications and Data Summary
This compound has been evaluated in several clinical trials for MDS, both as a monotherapy and in combination with other agents. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound in Combination with Azacitidine in MDS
| Clinical Trial Identifier | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) | Progression-Free Survival (PFS) |
| Phase 2 (NCT01873703 Arm 2)[3] | HMA-naïve, intermediate or high-risk MDS (n=10) | This compound (60 mg) + Azacitidine | 90% | 60% | Not Reached | - |
| Phase 2 (NCT03151304)[4] | HMA-naïve, high/very high-risk MDS (n=64) | This compound (45 mg) + Azacitidine | 33% | 33% | 23.5 months | - |
| Phase 2 (Randomized, Placebo-Controlled)[2] | HMA-naïve, higher-risk MDS (n=102) | This compound (60 mg) + Azacitidine | 53% (Overall Clinical Benefit) | 18% | 16 months | 11 months |
| Phase 2 (Placebo Arm)[2] | HMA-naïve, higher-risk MDS (n=51) | Placebo + Azacitidine | 63% (Overall Clinical Benefit) | 33% | 19 months | 9 months |
| Phase 2 (HMA failures)[5] | MDS patients who failed prior HMA therapy (n=45) | This compound + HMA | 18% (mCR + CR) | 2% | 5.7 months (Group 1) / 5.6 months (Group 2) | - |
CR: Complete Remission; mCR: marrow Complete Remission; ORR: Overall Response Rate; OS: Overall Survival; PFS: Progression-Free Survival.
Table 2: Common Adverse Events (Grade ≥3) of this compound in Combination with Azacitidine in MDS
| Adverse Event | Phase 2 (NCT03151304)[4] (this compound 45 mg + AZA) | Phase 2 (Randomized)[2] (this compound 60 mg + AZA) |
| Decreased Neutrophil Count | 50% | - |
| Anemia | 39% | - |
| Decreased Platelet Count | 38% | - |
| Febrile Neutropenia | 36% | - |
| Thrombocytopenia | 30% | 98% (all grades) |
| Fatigue | - | - |
| Nausea | - | - |
| Infections | - | - |
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones. This alters chromatin structure, making it more accessible for transcription factors and leading to the re-expression of tumor suppressor genes. In MDS, this can trigger pathways leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits HDACs, leading to histone acetylation and tumor suppressor gene expression.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on MDS cells in a research setting. These are synthesized from methodologies reported in studies of this compound and other HDAC inhibitors in hematological malignancies.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on MDS cell lines.
Materials:
-
MDS cell line (e.g., SKM-1, MOLM-13)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDS cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from nanomolar to micromolar.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for assessing MDS cell viability after this compound treatment using an MTT assay.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis in MDS cells.
Materials:
-
MDS cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed MDS cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on the cell cycle distribution of MDS cells.
Materials:
-
MDS cell line
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed MDS cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.
Protocol 4: Western Blotting for Histone Acetylation
This protocol is for detecting changes in histone acetylation in MDS cells following this compound treatment.
Materials:
-
MDS cell line
-
This compound
-
Histone extraction buffer
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% acrylamide recommended for histones)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat MDS cells with this compound for the desired time (e.g., 6-24 hours).
-
Harvest the cells and perform histone extraction using a specialized buffer or prepare whole-cell lysates using RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Normalize the acetylated histone levels to the total histone levels.
Caption: Workflow for Western blot analysis of histone acetylation in this compound-treated MDS cells.
Conclusion
This compound has demonstrated clinical activity in patients with MDS, particularly in combination with azacitidine. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential and molecular mechanisms of this compound in the context of Myelodysplastic Syndromes. Further research is warranted to optimize dosing schedules and identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase II Randomized Double-Blinded Study of this compound in Combination with Azacitidine in Patients with Untreated Higher-Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Dose Escalation Multicenter Trial of this compound Alone and in Combination with Azacitidine in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II study of lower-dose this compound plus azacitidine safety and efficacy in patients with high/very high-risk myelodysplastic syndromes. - ASCO [asco.org]
- 5. A phase II study of addition of this compound to a hypomethylating agent in patients with myelodysplastic syndromes who have not responded to previous hypomethylating agent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Pracinostat solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues of Pracinostat in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound generally exhibits good solubility in DMSO. However, the reported values can vary across different suppliers and experimental conditions. Published data indicates a solubility range from >10 mM to as high as 250 mg/mL.[1][2][3][4] It is crucial to consult the manufacturer's product data sheet for the specific lot you are using.
Q2: My this compound is not dissolving completely in DMSO. What can I do?
A2: If you encounter solubility issues, several techniques can be employed to facilitate dissolution. Gentle warming of the solution to 37°C for about 10 minutes can aid in dissolving the compound.[1] Additionally, sonication can be an effective method to break down any particulate matter and enhance solubility.[1][3] It is also recommended to use fresh, high-quality, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[2]
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to keep this compound stock solutions at -20°C or -80°C.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3] Some sources suggest that for short-term use (within a week), aliquots can be stored at 4°C.[3]
Q4: I observed precipitation when I diluted my this compound DMSO stock in aqueous media for my cell culture experiment. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock in aqueous buffer or cell culture media is a common issue for many hydrophobic compounds. This occurs because the compound is poorly soluble in the final aqueous environment. To mitigate this, ensure the final concentration of DMSO in your culture medium is as low as possible, ideally not exceeding 0.1%, to minimize solvent-induced toxicity.[3] A gradual dilution process, potentially with intermediate dilutions in a mixed solvent system, may also help.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered with this compound solubility in DMSO.
Issue 1: this compound powder is not dissolving in DMSO at the desired concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of DMSO for the amount of this compound powder. Cross-reference with the solubility data. | The powder should dissolve completely. |
| Low-Quality or "Wet" DMSO | Use fresh, anhydrous, high-purity DMSO. Moisture in DMSO can reduce the solubility of many compounds.[2] | Improved dissolution of this compound. |
| Compound Aggregation | Gently warm the vial at 37°C for 10-15 minutes.[1] | The compound should dissolve with gentle heating. |
| Incomplete Dissolution | Sonicate the solution for a short period.[1][3] | Sonication should break up any remaining solid particles. |
Issue 2: this compound precipitates out of the DMSO stock solution during storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage Temperature | Store the stock solution at -20°C or -80°C for long-term stability.[1][3] | The compound should remain in solution at the recommended storage temperature. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[3] | Aliquoting will maintain the integrity and solubility of the stock solution. |
| Supersaturated Solution | The initial concentration may be too high for stable storage. Consider preparing a slightly lower concentration stock. | A lower concentration stock solution should remain stable during storage. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in DMSO from various sources.
| Solubility Value | Molar Concentration (approx.) | Source |
| >10 mM | >10 mM | APExBIO[1] |
| ≥11.4 mg/mL | ≥31.8 mM | APExBIO[1] |
| 72 mg/mL | 200.8 mM | Selleck Chemicals[2] |
| 75 mg/mL | 209.2 mM | TargetMol[3] |
| 250 mg/mL | 697.4 mM | MedChemExpress[4] |
Note: The molecular weight of this compound (358.48 g/mol ) was used for the molar concentration calculations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of a 10 mM stock solution (Mass = 0.01 mol/L * Volume (L) * 358.48 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath or incubator for 10 minutes and vortex again.[1]
-
Alternatively, or in addition, sonicate the tube for 5-10 minutes.[1][3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[3]
Visualizations
Signaling Pathways
This compound, as a pan-histone deacetylase (HDAC) inhibitor, influences multiple signaling pathways involved in cancer cell proliferation, metastasis, and survival.
Caption: this compound inhibits HDACs, leading to altered gene expression that impacts cancer-related signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using a this compound DMSO stock solution in a cell-based assay.
Caption: A stepwise guide for the preparation and application of this compound in cell culture experiments.
References
Optimizing Pracinostat dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Pracinostat dosage to minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, small-molecule histone deacetylase (HDAC) inhibitor.[1][2] It functions as a pan-HDAC inhibitor, targeting class I, II, and IV HDACs.[3] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and activates the transcription of tumor suppressor genes, ultimately inducing apoptosis in cancer cells.[1][2][4]
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is the inhibition of metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[5][6][7] This inhibition occurs at low nanomolar potency.[5] Off-target effects can also manifest as various clinical adverse events.
Q3: What are the common adverse events observed with this compound in clinical trials?
Common adverse events reported in clinical trials include fatigue, nausea, anorexia, diarrhea, and vomiting.[8] Hematological toxicities such as thrombocytopenia, neutropenia, and anemia are also frequently observed.[2] In combination studies with azacitidine, common grade 3 or higher treatment-emergent adverse events included infections, thrombocytopenia, and febrile neutropenia.
Q4: Which signaling pathways are known to be modulated by this compound?
This compound has been shown to suppress cancer metastasis and growth by inactivating the IL-6/STAT3 signaling pathway. Additionally, it can induce apoptosis in colorectal cancer by activating CDK5-Drp1 signaling, which leads to mitochondrial peripheral fission.[9][10]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in cell-based assays.
-
Possible Cause: The this compound concentration may be too high, leading to significant off-target effects and general cellular toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Culture your cells with a wide range of this compound concentrations to determine the IC50 value (the concentration that inhibits 50% of cell growth). This will help identify a more suitable concentration range for your experiments.
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT, AlamarBlue, or trypan blue exclusion) to quantify the number of living cells after treatment.[1] This provides a quantitative measure of cytotoxicity.
-
Monitor Off-Target Effects: If possible, measure the activity of known off-targets like MBLAC2 at different this compound concentrations to correlate with cytotoxicity.[5]
-
Optimize Incubation Time: Shorten the incubation time with this compound to see if cytotoxicity is reduced while maintaining the desired on-target effect.
-
Issue 2: Lack of desired on-target effect (e.g., no increase in histone acetylation).
-
Possible Cause: The this compound concentration may be too low, the compound may have degraded, or the experimental system may be resistant.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the this compound stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment.
-
Confirm Target Engagement: Perform a Western blot to measure the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) in cell lysates after treatment. A lack of increase in acetylation indicates a problem with drug activity or cellular uptake.
-
Increase Concentration: Gradually increase the this compound concentration in your experiments to determine if a higher dose is required to achieve the desired effect in your specific cell line.
-
Check for Resistance Mechanisms: Some cell lines may have intrinsic or acquired resistance to HDAC inhibitors. Consider investigating the expression levels of HDACs or drug efflux pumps.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions, such as cell passage number, seeding density, or reagent preparation.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers. Ensure consistent cell seeding density for all experiments.
-
Prepare Reagents Fresh: Prepare fresh dilutions of this compound and other critical reagents for each experiment to avoid degradation.
-
Control for Confluency: Cell confluency can affect drug response. Seed cells at a density that prevents them from becoming over-confluent during the experiment.
-
Include Proper Controls: Always include vehicle-treated (e.g., DMSO) and untreated controls in every experiment to provide a baseline for comparison.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Lines/Enzymes | Reference |
| HDAC IC50 | 40-140 nM | Isolated HDAC enzymes | [6][7] |
| MBLAC2 EC50 | < 10 nM | MBLAC2 hydrolase activity | [6][7] |
| Antiproliferative IC50 | 243 nM (median) | 60 lymphoma cell lines | [3] |
| Antiproliferative IC50 | 0.34 - 0.56 µM | Various cancer cell lines | [11] |
Table 2: Common Adverse Events with this compound (Single Agent and Combination Therapy)
| Adverse Event | Grade | Frequency | Clinical Trial Context | Reference |
| Fatigue | Mild to Moderate | 41% | Single agent, advanced hematologic malignancies | [8] |
| Nausea | Mild to Moderate | 30% | Single agent, advanced hematologic malignancies | [8] |
| Thrombocytopenia | Grade ≥ 3 | 14% (at doses ≥ 80 mg) | Single agent, advanced hematologic malignancies | [8] |
| Infections | Grade ≥ 3 | 52% | Combination with azacitidine in AML | |
| Thrombocytopenia | Grade ≥ 3 | 46% | Combination with azacitidine in AML | |
| Febrile Neutropenia | Grade ≥ 3 | 44% | Combination with azacitidine in AML | |
| Neutropenia | Grade 3 | 40% | Pediatric refractory solid tumors | [12] |
Experimental Protocols
1. Protocol: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that effectively inhibits cell proliferation without causing excessive non-specific cytotoxicity.
-
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Protocol: Assessing On-Target this compound Activity by Western Blot for Acetylated Histones
-
Objective: To confirm that this compound is inhibiting HDACs in the target cells by measuring the accumulation of acetylated histones.
-
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound (and a vehicle control) for the chosen duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones and a loading control (e.g., total histone H3 or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
References
- 1. Assessment of HDACi-Induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents [mdpi.com]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
Identifying mechanisms of resistance to Pracinostat in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the histone deacetylase (HDAC) inhibitor, Pracinostat.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound, a pan-HDAC inhibitor, can arise from several molecular mechanisms. These can be broadly categorized as:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCC1, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
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Alterations in Apoptotic Pathways: Cancer cells can evade drug-induced cell death by upregulating anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, or by downregulating pro-apoptotic proteins such as BAX and BAK.
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Activation of Compensatory Signaling Pathways: Cells may activate pro-survival signaling pathways to counteract the cytotoxic effects of this compound. The PI3K/AKT/mTOR and MAPK pathways are commonly implicated in HDAC inhibitor resistance.
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Epigenetic Compensation: Cancer cells can employ alternative epigenetic modifications, such as DNA methylation or histone methylation, to maintain a repressive chromatin state and counteract the histone hyperacetylation induced by this compound.
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Metabolic Reprogramming: In certain cancers, like Diffuse Large B-cell Lymphoma (DLBCL), a shift towards metabolic pathways such as oxidative phosphorylation (OxPhos) has been associated with reduced sensitivity to this compound.[1][2]
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Target Alterations: While less common for pan-HDAC inhibitors, mutations in HDAC enzymes could potentially alter drug binding and efficacy.
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Decreased CDK5 Activity: In colorectal cancer, decreased activity of Cyclin-Dependent Kinase 5 (CDK5) has been linked to this compound resistance.
Q2: How can I determine if my resistant cell line is overexpressing drug efflux pumps?
A2: You can investigate the role of efflux pumps through several experimental approaches:
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Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes encoding major drug transporters, such as ABCB1 and ABCC1, in your resistant and parental (sensitive) cell lines.
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Protein Expression Analysis: Perform Western blotting to compare the protein levels of ABCB1 and ABCC1 in resistant versus sensitive cells.
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Functional Assays: A rhodamine 123 efflux assay can be used to functionally assess the activity of P-glycoprotein. Increased efflux of this fluorescent substrate in your resistant cells, which can be reversed by a known inhibitor like verapamil, would indicate a role for this pump.
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Pharmacological Inhibition: Treat your resistant cells with this compound in combination with a known inhibitor of ABC transporters (e.g., verapamil for ABCB1). A significant re-sensitization to this compound in the presence of the inhibitor would confirm the involvement of that specific efflux pump.
Q3: What is the role of the PI3K/AKT pathway in this compound resistance, and how can I investigate it?
A3: The PI3K/AKT pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. In the context of this compound resistance, its activation can help cancer cells withstand the apoptotic pressure induced by HDAC inhibition. To investigate its role, you can:
-
Assess Pathway Activation: Use Western blotting to compare the levels of phosphorylated (active) forms of key pathway components, such as AKT (at Ser473 and Thr308) and its downstream targets (e.g., S6 ribosomal protein), between your resistant and sensitive cell lines. An increase in the phosphorylated forms of these proteins in resistant cells would suggest pathway activation.
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Use Pathway Inhibitors: Treat your resistant cells with a combination of this compound and a specific PI3K or AKT inhibitor. If the combination treatment restores sensitivity to this compound, it suggests that the PI3K/AKT pathway is a key resistance mechanism.
Q4: Are there specific biomarkers that can predict sensitivity or resistance to this compound?
A4: Research has identified a few potential biomarkers:
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CDK5 Expression in Colorectal Cancer: Studies have shown a negative correlation between the IC50 of this compound and the protein expression level of CDK5 in colorectal cancer cell lines.[3] Cells with higher CDK5 expression are more sensitive to this compound.
-
Metabolic Subtype in DLBCL: In Diffuse Large B-cell Lymphoma, the oxidative phosphorylation (OxPhos) metabolic subtype is associated with lower sensitivity to this compound compared to the B-cell receptor (BCR) subtype.[1][2][4]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the drug treatment period. |
| Drug Dilution and Storage | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions to avoid degradation. |
| Assay Incubation Time | The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time for all experiments. |
| Cell Line Instability | High-passage number cell lines can exhibit genetic drift and altered drug sensitivity. Use low-passage cells and regularly perform cell line authentication. |
| Reagent Quality | Ensure that the reagents used in your viability assay (e.g., MTT, resazurin) are of high quality and not expired. |
Problem 2: No significant difference in target protein expression (e.g., Bcl-2, p-AKT) by Western blot between sensitive and resistant cells.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody | Validate your primary antibodies to ensure they are specific and sensitive for the target protein. Use positive and negative controls where possible. |
| Protein Extraction and Handling | Ensure complete cell lysis and use protease and phosphatase inhibitors during protein extraction to prevent degradation or dephosphorylation of your target proteins. |
| Loading Controls | Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes. |
| Timing of Sample Collection | The expression or activation of resistance-related proteins may be dynamic. Perform a time-course experiment to identify the optimal time point for observing differences after this compound treatment. |
| Alternative Resistance Mechanisms | If you consistently see no difference in your target protein, consider investigating other potential resistance mechanisms. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Colorectal Cancer Cell Lines with Varying CDK5 Expression
| Cell Line | CDK5 Expression | This compound IC50 (µM) |
| HCT116 (Control) | Endogenous | 0.564 ± 0.034 |
| HCT116 (CDK5 Overexpression) | High | 0.077 ± 0.06 |
Data from a study on colorectal cancer, indicating that higher CDK5 expression is associated with increased sensitivity to this compound.[3]
Table 2: this compound IC50 Values in Diffuse Large B-cell Lymphoma (DLBCL) Metabolic Subtypes
| DLBCL Subtype | Median this compound IC50 (nM) |
| Oxidative Phosphorylation (OxPhos) | >500 |
| B-cell Receptor (BCR) | <250 |
Data from a study on DLBCL, showing that the OxPhos subtype is less sensitive to this compound.[1][4]
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a blank (media only).
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Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Western Blotting for Protein Expression Analysis (e.g., Bcl-2, p-AKT)
-
Sample Preparation: Lyse cells from both sensitive and resistant populations (with and without this compound treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-phospho-AKT) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control to compare protein expression levels between samples.
Chromatin Immunoprecipitation sequencing (ChIP-seq) for Histone Acetylation
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Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
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Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3, anti-acetyl-H4).
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Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
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Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links.
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DNA Purification: Purify the DNA from the immunoprecipitated and input control samples.
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Library Preparation and Sequencing: Prepare DNA libraries from the purified DNA and perform high-throughput sequencing.
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Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of histone hyperacetylation. Compare the acetylation profiles of this compound-treated versus untreated cells to identify genes and regulatory regions affected by the drug.
Visualizations
Caption: Key mechanisms of resistance to this compound in cancer cells.
Caption: A typical experimental workflow for identifying this compound resistance mechanisms.
References
- 1. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Interpreting unexpected cytotoxic effects of Pracinostat in experiments
Welcome to the technical support center for Pracinostat. This guide is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected cytotoxic effects during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available, small-molecule histone deacetylase (HDAC) inhibitor.[1][2][3] It is a pan-HDAC inhibitor, targeting Class I, II, and IV HDACs.[4] Its mechanism involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones. This alters chromatin structure and activates the transcription of tumor suppressor genes, which can induce cell cycle arrest and/or apoptosis in cancer cells.[1][2][5]
Q2: What are the known cytotoxic effects of this compound?
This compound has demonstrated cytotoxic and antiproliferative activity across a range of cancer cell lines, including lymphoma, colorectal cancer, and glioma.[1][6][7] In sensitive cell lines, it can induce apoptosis and cell cycle arrest.[1][4] For instance, in some diffuse large B-cell lymphoma (DLBCL) cell lines, this compound treatment leads to a significant increase in Annexin V-positive cells, indicating apoptosis.[1][4]
Q3: Are there any known off-target effects of this compound?
Yes, recent studies have identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a common off-target of hydroxamate-based HDAC inhibitors like this compound.[8][9][10] Inhibition of MBLAC2 has been linked to the accumulation of extracellular vesicles, which could contribute to unexpected biological effects.[8][10]
Q4: Can this compound induce non-apoptotic cell death?
Recent research suggests that in colorectal cancer cells, this compound can induce a form of mitochondrial fission-associated cell death (MFAD).[11] This is mediated through the activation of the CDK5-Drp1 signaling pathway, leading to excessive mitochondrial peripheral fission.[3][11] This represents a potentially unexpected mechanism of cytotoxicity for researchers accustomed to typical apoptosis pathways.
Troubleshooting Guide
Issue 1: Lower-than-expected cytotoxicity or drug resistance.
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Question: I'm treating my cancer cell line with this compound, but I'm not observing the expected level of cell death. What could be the reason?
-
Answer:
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Cell Line Specificity: Different cell lines exhibit varying sensitivity to this compound. For example, within DLBCL, cell lines with an oxidative phosphorylation (OxPhos) metabolic subtype have shown lower sensitivity compared to B-cell receptor (BCR) subtypes.[12][13] It is crucial to check the literature for reported IC50 values for your specific cell line (see Table 1).
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Drug Concentration and Exposure Time: Ensure you are using an appropriate concentration range and exposure time. IC50 values can vary significantly based on the duration of treatment (e.g., 24h vs. 72h).[6] Consider performing a dose-response and time-course experiment to determine the optimal conditions for your cell line.
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Drug Stability: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Ensure the drug is stored correctly and prepare fresh dilutions for each experiment.
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Off-Target Effects and Resistance Mechanisms: The upregulation of antioxidant pathways has been identified as a potential resistance mechanism in some cancer cells.[12][13]
-
Issue 2: Unexpected changes in cell morphology.
-
Question: After treating my cells with this compound, I'm observing unusual morphological changes, such as extensive mitochondrial fragmentation, that don't look like typical apoptosis. What is happening?
-
Answer:
-
Mitochondrial Fission-Associated Cell Death (MFAD): this compound has been shown to induce MFAD in colorectal cancer cells by activating the CDK5-Drp1 signaling pathway.[3][11] This leads to excessive mitochondrial fission, which can be observed as significant fragmentation of the mitochondrial network. You can investigate this by staining the cells with a mitochondrial marker like MitoTracker and observing the mitochondrial morphology using fluorescence microscopy.[6]
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Experimental Artifacts: Ensure that the observed morphological changes are not due to issues with your cell culture conditions, such as contamination or nutrient depletion.
-
Issue 3: Discrepancies between different cytotoxicity assays.
-
Question: My cell viability assay (e.g., MTT) shows a decrease in viability, but my apoptosis assay (e.g., Annexin V) shows a low percentage of apoptotic cells. Why is there a discrepancy?
-
Answer:
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Different Cell Death Mechanisms: this compound may be inducing a non-apoptotic form of cell death, such as MFAD, or causing cell cycle arrest, which would reduce cell proliferation without immediately inducing apoptosis.[4][11] An MTT assay measures metabolic activity, which can decrease due to cell cycle arrest or other cytotoxic mechanisms, not just apoptosis.
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Timing of Assays: The peak of apoptosis may occur at a different time point than the decrease in metabolic activity. Consider performing a time-course experiment for both assays to capture the dynamics of the cellular response.
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Assay Limitations: Be aware of the limitations of each assay. For example, MTT can be affected by changes in cellular redox potential that are independent of cell viability.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| HCT116 | Colorectal Cancer | 440 ± 60 | 48 |
| HT29 | Colorectal Cancer | 680 ± 50 | 48 |
| Various Lymphoma Cell Lines (Median) | Lymphoma | 243 | Not Specified |
| MV4-11 | Acute Myeloid Leukemia | Potent Inhibition | Not Specified |
| HEL92.1.7 | Acute Myeloid Leukemia | Less Sensitive | Not Specified |
| MOLM-13 | Acute Myeloid Leukemia | Most Sensitive | Not Specified |
Note: IC50 values can vary between different studies and experimental conditions.[2][4][5][6]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V Staining)
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Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
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Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[15][16]
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][16]
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Canonical signaling pathway of this compound as an HDAC inhibitor.
Caption: Unexpected CDK5-Drp1 signaling pathway activated by this compound.
Caption: General experimental workflow for studying this compound's effects.
Caption: Logical troubleshooting guide for unexpected this compound results.
References
- 1. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel histone deacetylase inhibitor this compound suppresses the malignant phenotype in human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minor structural modifications to this compound produce big changes in its biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing and managing adverse events associated with Pracinostat administration in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound in animal studies?
A1: Based on preclinical and clinical data, the most frequently reported adverse events associated with this compound, a pan-HDAC inhibitor, are gastrointestinal issues (diarrhea, nausea, vomiting), fatigue, and hematological toxicities, including thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[1][2][3][4][5]
Q2: Are the adverse events associated with this compound dose-dependent?
A2: Yes, toxicities associated with this compound are generally dose-dependent.[2] Higher doses are often associated with a greater incidence and severity of adverse events, particularly high-grade thrombocytopenia.[2] Dose escalation studies are crucial to determine the maximum tolerated dose (MTD) in specific animal models.[2][6]
Q3: What is the primary mechanism of action of this compound that leads to both efficacy and toxicity?
A3: this compound is a pan-histone deacetylase (HDAC) inhibitor, targeting Class I, II, and IV HDACs.[7] By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones and other proteins, which alters gene expression. This can induce cell cycle arrest, apoptosis in cancer cells, and also affect normal cellular processes, leading to the observed toxicities.[8]
Q4: How does this compound interact with the JAK/STAT signaling pathway?
A4: this compound has been shown to inhibit the JAK/STAT signaling pathway.[9][10][11] It can decrease the phosphorylation of key proteins like JAK2 and STAT3/5, which are often dysregulated in hematological malignancies and some solid tumors.[8][9][11] This inhibition is a key part of its anti-tumor activity but may also contribute to some of its systemic effects.
Troubleshooting Guides
Issue 1: Managing Hematological Toxicities (Thrombocytopenia and Neutropenia)
Observed Problem: A significant decrease in platelet and/or neutrophil counts is observed in animals following this compound administration.
Troubleshooting Steps & Management Protocols:
-
Establish Baseline and Monitor:
-
Protocol: Conduct complete blood counts (CBCs) to establish baseline values before the first dose of this compound.
-
Frequency: Monitor CBCs regularly throughout the study (e.g., twice weekly, or more frequently around the expected nadir, typically 5-10 days post-treatment).[5]
-
-
Dose Modification:
-
Supportive Care (Adapted from General Chemotherapy Guidelines):
-
Neutropenia:
-
Prophylactic Antibiotics: For animals with severe neutropenia (<1000 cells/µL), consider prophylactic broad-spectrum antibiotics to prevent opportunistic infections.[5]
-
Hematopoietic Growth Factors: The use of Granulocyte Colony-Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production.[4]
-
-
Thrombocytopenia:
-
Hematopoietic Growth Factors: Administration of thrombopoietin (TPO) or TPO receptor agonists can be explored to stimulate megakaryocyte maturation and platelet production.
-
-
Issue 2: Managing Gastrointestinal Toxicities (Diarrhea and Weight Loss)
Observed Problem: Animals exhibit signs of diarrhea, dehydration, and significant weight loss after this compound treatment.
Troubleshooting Steps & Management Protocols:
-
Monitoring:
-
Protocol: Monitor animals daily for clinical signs of gastrointestinal distress, including stool consistency, hydration status (skin turgor), and body weight.
-
-
Supportive Care:
-
Hydration: For animals with diarrhea, provide supplemental hydration. This can be in the form of subcutaneous or intraperitoneal injections of sterile isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution), typically 1-2 mL per 100g of body weight, once or twice daily as needed.
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Nutritional Support: Provide highly palatable and easily digestible food to encourage eating. A moist or gel-based diet can also help with hydration.
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Anti-diarrheal Agents: The use of anti-diarrheal medications should be considered carefully and in consultation with a veterinarian, as they can sometimes mask more severe underlying issues.
-
-
Dose Adjustment:
-
Protocol: If gastrointestinal toxicity is severe and leads to significant weight loss (>15-20% of baseline), a dose reduction or temporary cessation of this compound treatment may be necessary.
-
Quantitative Data on this compound-Related Adverse Events
Table 1: Hematological Toxicities in a Phase II Study of this compound in Patients with Myelofibrosis
| Adverse Event | Grade 3-4 Incidence |
| Neutropenia | 13% |
| Anemia | 0% |
| Thrombocytopenia | 21% |
(Data adapted from a clinical study for illustrative purposes of common toxicities).[3]
Table 2: Dose-Limiting Toxicities (DLTs) in a Phase I Study of this compound
| Dose Level | DLTs Observed |
| < 80 mg | Minimal high-grade thrombocytopenia |
| ≥ 80 mg | Increased incidence of high-grade thrombocytopenia |
| 120 mg | Determined as Maximum Tolerated Dose (MTD) |
(Information compiled from a Phase I clinical trial).[2]
Experimental Protocols
Protocol 1: Monitoring and Management of Hematological Toxicity
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Baseline Blood Collection: Prior to the first administration of this compound, collect a blood sample (e.g., via tail vein, saphenous vein, or retro-orbital sinus, depending on the animal model and institutional guidelines) for a complete blood count (CBC).
-
This compound Administration: Administer this compound according to the study design (e.g., oral gavage).
-
Post-Dosing Blood Monitoring:
-
Collect blood samples for CBC analysis at regular intervals. A suggested schedule is on days 3, 7, 10, and 14 post-initiation of treatment, with adjustments based on the specific dosing regimen and observed toxicities.
-
Pay close attention to platelet and neutrophil counts.
-
-
Intervention Thresholds (Example):
-
Neutropenia: If the absolute neutrophil count (ANC) falls below 1.0 x 10³/µL, consider initiating supportive care as outlined in the troubleshooting guide.
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Thrombocytopenia: If the platelet count falls below 50 x 10³/µL, increase monitoring for signs of bleeding and consider dose modification.
-
-
Dose Modification: If Grade 3 or 4 hematological toxicity is observed, reduce the subsequent dose of this compound by 10-20% and continue close monitoring.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits HDACs, leading to increased acetylation, altered gene expression, and downstream anti-tumor effects including cell cycle arrest and apoptosis. It also inhibits the JAK/STAT signaling pathway.
Caption: A logical workflow for preclinical studies with this compound, incorporating baseline measurements, regular monitoring, and intervention points for managing adverse events.
References
- 1. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Dose Escalation Multicenter Trial of this compound Alone and in Combination with Azacitidine in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapy with the histone deacetylase inhibitor this compound for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristic analysis of adverse reactions of histone deacetylase inhibitors based on WHO-VigiAccess - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A real-world pharmacovigilance study investigating the toxicities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 dose escalation multicenter trial of this compound alone and in combination with azacitidine in patients with advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THERAPY WITH THE HISTONE DEACETYLASE INHIBITOR this compound FOR PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (SB939), a histone deacetylase inhibitor, suppresses breast cancer metastasis and growth by inactivating the IL-6/STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Pracinostat
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the in vivo oral bioavailability of Pracinostat (SB939).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the oral formulation and in vivo evaluation of this compound.
Question 1: Why is the oral bioavailability of this compound low and variable across species, despite its good aqueous solubility and permeability?
Answer: this compound is classified as a Biopharmaceutical Classification System (BCS) class I compound, indicating high solubility and high permeability[1]. However, its oral bioavailability is reported to be approximately 3% in rats, 34% in mice, and 65% in dogs[2]. This discrepancy primarily points towards significant first-pass metabolism as the main limiting factor.
-
Troubleshooting:
-
Metabolic Instability: this compound is primarily metabolized by cytochrome P450 enzymes CYP3A4 and CYP1A2 in the liver and potentially in the intestinal wall[2]. The low bioavailability in rats, for instance, is likely due to extensive presystemic clearance by these enzymes.
-
Interspecies Variation: The significant difference in bioavailability between rats, mice, and dogs is a strong indicator of species-specific differences in metabolic enzyme activity.
-
Question 2: My in vivo pharmacokinetic study in mice shows lower than expected oral bioavailability for this compound. What are the potential experimental pitfalls?
Answer: Beyond the inherent metabolic challenges, several experimental factors can lead to artificially low or variable bioavailability.
-
Troubleshooting:
-
Formulation and Vehicle Selection: Ensure this compound is fully dissolved in the dosing vehicle. For preclinical studies, a common vehicle is a suspension in 0.5% methylcellulose and 0.1% Tween 80. Inadequate suspension or precipitation can lead to inaccurate dosing.
-
Dosing Technique: Improper oral gavage technique can result in reflux or accidental administration into the trachea, leading to incomplete dosing and high variability[3][4][5][6]. Ensure proper restraint and technique as detailed in the experimental protocols section.
-
Blood Sampling: Ensure blood samples are collected at appropriate time points to accurately capture the absorption phase and peak plasma concentration (Cmax). For this compound in mice, early time points (e.g., 10, 30, 60 minutes) are crucial[7].
-
Sample Processing and Analysis: Use a validated bioanalytical method, such as LC-MS/MS, for the accurate quantification of this compound in plasma. Inadequate sample handling (e.g., hemolysis, improper storage) can lead to degradation of the analyte.
-
Question 3: What formulation strategies can be employed to overcome the first-pass metabolism of this compound?
Answer: While specific formulation studies to improve this compound's bioavailability are not extensively published, several strategies are well-suited to address metabolism-related bioavailability issues.
-
Recommended Approaches:
-
Lipid-Based Formulations (e.g., SEDDS, NLCs): Self-emulsifying drug delivery systems (SEDDS) and nanostructured lipid carriers (NLCs) can enhance oral bioavailability by several mechanisms[8][9][10][11]. They can promote lymphatic transport, which partially bypasses the portal circulation and first-pass metabolism in the liver. Additionally, some surfactants used in these formulations can inhibit CYP enzymes in the gut wall.
-
Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate and maintain a supersaturated state in the gastrointestinal tract, potentially leading to faster absorption that might partially overcome rapid metabolism[12][13][14].
-
Co-administration with CYP Inhibitors: While not a formulation strategy per se, co-administration of this compound with known inhibitors of CYP3A4 or CYP1A2 could be explored in preclinical models to confirm the role of first-pass metabolism. However, this approach has clinical limitations due to potential drug-drug interactions.
-
Quantitative Data on this compound Bioavailability
The following table summarizes the known oral bioavailability of this compound in various preclinical species. Currently, there is a lack of published data on the improved bioavailability of this compound with specific advanced formulations.
| Species | Oral Bioavailability (%) | Reference |
| Rat | ~3% | [2] |
| Mouse | 34% | [2][15] |
| Dog | 65% | [2] |
Experimental Protocols
Protocol 1: In Vivo Oral Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the oral bioavailability of a this compound formulation in mice.
-
Animal Model: Female BALB/c nude mice (or other appropriate strain), 8-10 weeks old.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Fasting overnight before dosing is recommended.
-
Formulation Preparation:
-
Suspension (Control): Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose and 0.1% Tween 80.
-
Test Formulation: Prepare the advanced formulation (e.g., SEDDS, solid dispersion) according to a specific protocol, ensuring this compound is fully dissolved or uniformly dispersed.
-
-
Dosing:
-
Administer the formulation via oral gavage at a specific dose (e.g., 50-75 mg/kg)[7][16]. The dosing volume should not exceed 10 ml/kg[3].
-
For intravenous (IV) administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle like saline and administer via tail vein injection at a lower dose (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points. For oral dosing, typical time points include: 0 (pre-dose), 10, 30, 60 minutes, and 2, 4, 8, 24 hours post-dose[7].
-
Collect blood from the saphenous vein or via cardiac puncture for terminal samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method (see Protocol 2).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software like WinNonlin[7]. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Protocol 2: LC-MS/MS Method for Quantification of this compound in Plasma
This protocol provides a general framework for developing a bioanalytical method for this compound, based on methods for other HDAC inhibitors[17][18][19].
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a precipitating solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Chromatographic Conditions (LC):
-
Mass Spectrometric Conditions (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for this compound.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the parent-to-product ion transitions for this compound and the internal standard. These transitions would need to be optimized by infusing a standard solution of this compound into the mass spectrometer.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
-
Analyze the calibration curve and QC samples with each batch of study samples to ensure the accuracy and precision of the assay.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to improving the oral bioavailability of this compound.
Caption: Workflow for Improving this compound Oral Bioavailability.
Caption: Factors Affecting this compound's Oral Bioavailability.
Caption: Key Steps in a Preclinical Pharmacokinetic Study.
References
- 1. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. contractpharma.com [contractpharma.com]
- 15. This compound | C20H30N4O2 | CID 49855250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.unipd.it [research.unipd.it]
Technical Support Center: Overcoming the Limitations of Pracinostat as a Single-Agent Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the histone deacetylase (HDAC) inhibitor, Pracinostat. The information provided herein is intended to help researchers overcome the limitations of this compound as a monotherapy and explore effective combination strategies.
I. Frequently Asked Questions (FAQs)
Q1: We are observing limited efficacy of this compound as a single agent in our cancer cell line models. Is this expected?
A1: Yes, this is a widely reported observation. While this compound shows robust antiproliferative activity across various cancer cell lines, its efficacy as a single agent is often modest in both preclinical models and clinical trials.[1][2][3][4] For instance, in early clinical studies in solid tumors and acute myeloid leukemia (AML), this compound monotherapy resulted in limited clinical activity.[1] This inherent limitation has prompted extensive research into combination therapies to enhance its therapeutic potential.
Q2: What are the most common toxicities associated with this compound treatment in preclinical and clinical settings?
A2: The most frequently reported treatment-related adverse events are generally gastrointestinal (nausea, vomiting, diarrhea) and fatigue.[5] In clinical settings, hematological toxicities such as thrombocytopenia and neutropenia have also been observed, particularly at higher doses.[5] These toxicities are important considerations when designing in vivo studies and can often be managed by dose adjustments.
Q3: What are the known mechanisms of resistance to this compound and other HDAC inhibitors?
A3: Resistance to HDAC inhibitors like this compound can arise from several mechanisms, including:
-
Activation of pro-survival signaling pathways: Cancer cells can upregulate compensatory signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways to evade apoptosis.
-
Overexpression of anti-apoptotic proteins: Increased levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL can counteract the pro-apoptotic effects of this compound.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
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Epigenetic compensation: Redundant epigenetic mechanisms, such as DNA methylation, can compensate for HDAC inhibition to maintain the silencing of tumor suppressor genes.
A logical diagram illustrating these resistance mechanisms is provided below.
Caption: Resistance pathways to this compound therapy.
II. Troubleshooting Guides
Issue 1: Suboptimal synergy observed with combination therapies.
Possible Cause & Troubleshooting Steps:
-
Incorrect Dosing and Scheduling: The synergistic effect of this compound with other agents is highly dependent on the dose and schedule of administration.
-
Recommendation: Refer to the preclinical and clinical data for effective dosing regimens. For example, in combination with Azacitidine, a common preclinical approach involves concurrent administration, while clinical trials have used a schedule of this compound for 3 days a week for 3 weeks with Azacitidine for 7 days in a 28-day cycle.[6][7]
-
-
Cell Line Specificity: The degree of synergy can vary significantly between different cancer cell lines.
-
Recommendation: Screen a panel of cell lines to identify those most sensitive to the combination. Consider the genetic background of your cell lines, as this can influence the response.
-
-
Inappropriate Assay Window: The synergistic effects may only be apparent at specific time points.
-
Recommendation: Perform time-course experiments to determine the optimal endpoint for assessing synergy. For example, assess cell viability at 24, 48, and 72 hours post-treatment.
-
Issue 2: Difficulty in demonstrating the mechanism of synergy.
Possible Cause & Troubleshooting Steps:
-
Lack of appropriate molecular assays: Demonstrating synergy requires looking beyond cell viability to the underlying molecular mechanisms.
-
Recommendation for this compound + Azacitidine:
-
Western Blot: Analyze changes in histone acetylation (e.g., acetylated-H3) and DNA methylation machinery (e.g., DNMT1).
-
qRT-PCR: Measure the re-expression of key tumor suppressor genes known to be silenced by hypermethylation.
-
-
Recommendation for this compound + Pacritinib:
-
Western Blot: Assess the phosphorylation status of key proteins in the JAK/STAT pathway (e.g., p-JAK2, p-STAT3, p-STAT5) and downstream effectors.[8]
-
-
-
Suboptimal antibody or reagent performance: Poor quality reagents can lead to inconclusive results.
-
Recommendation: Validate all antibodies and reagents before use. Include appropriate positive and negative controls in your experiments.
-
III. Experimental Protocols
Cell Viability (MTT Assay)
This protocol is adapted from studies evaluating the antiproliferative activity of this compound.[1]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound alone, the combination agent alone, and the combination of both drugs at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis. Synergy can be assessed using the combination index (CI) method.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is a standard method for quantifying apoptosis.
-
Cell Treatment: Treat cells with this compound, the combination agent, or the combination for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Study
This is a general protocol for assessing the in vivo efficacy of this compound.[1]
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (resuspended in a mixture of media and Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, combination agent alone, and combination therapy).
-
Drug Administration: Administer this compound and the combination agent according to the desired schedule and route (e.g., oral gavage for this compound).
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
IV. Quantitative Data Summary
| Cell Line | Treatment | IC50 (nM) | Reference |
| Various Lymphoma | This compound | Median: 243 | [1] |
| HCT116 (Colorectal) | This compound (48h) | 440 ± 60 | [9] |
| HT29 (Colorectal) | This compound (48h) | 680 ± 50 | [9] |
| HCT116-CDK5 overexpression | This compound (48h) | 77 ± 60 | [10] |
| AML Cell Lines | This compound | 340 - 560 | [11] |
V. Signaling Pathways and Combination Strategies
This compound and Azacitidine: Epigenetic Synergy
The combination of this compound (an HDAC inhibitor) and Azacitidine (a DNA methyltransferase inhibitor) demonstrates a synergistic anti-tumor effect.[6] this compound-induced histone hyperacetylation creates a more open chromatin structure, which may enhance the ability of Azacitidine to inhibit DNA methylation. This dual epigenetic modulation can lead to the re-expression of silenced tumor suppressor genes, ultimately promoting apoptosis.[6]
Caption: this compound and Azacitidine synergistic mechanism.
This compound and Pacritinib: Dual Pathway Inhibition
The combination of this compound with Pacritinib, a JAK2/FLT3 inhibitor, has shown synergy in preclinical models of AML.[12] This is particularly effective in cancers driven by mutations in the JAK/STAT or FLT3 signaling pathways. This compound can downregulate the expression of key signaling molecules, while Pacritinib directly inhibits their kinase activity. This dual blockade leads to a more profound and sustained inhibition of pro-survival signaling, resulting in enhanced apoptosis.[8][12]
Caption: this compound and Pacritinib synergistic mechanism.
References
- 1. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Dose Escalation Multicenter Trial of this compound Alone and in Combination with Azacitidine in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound plus azacitidine in older patients with newly diagnosed acute myeloid leukemia: results of a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II Randomized Double-Blinded Study of this compound in Combination with Azacitidine in Patients with Untreated Higher-Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing binding intensity and energetic features of histone deacetylase inhibitor this compound towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Pracinostat IC50 values across cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address the variability in Pracinostat IC50 values observed across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable, small-molecule histone deacetylase (HDAC) inhibitor.[1] It functions as a pan-HDAC inhibitor, targeting class I, II, and IV HDAC enzymes. By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and results in the selective transcription of tumor suppressor genes.[1] This can induce cell cycle arrest, inhibit tumor cell division, and ultimately lead to apoptosis (programmed cell death).[1][2]
Q2: Why do this compound IC50 values vary between different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly across different cancer cell lines due to a combination of factors:
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Intrinsic Cellular Differences: The genetic and epigenetic landscape of a cancer cell line plays a crucial role. For instance, in diffuse large B-cell lymphoma (DLBCL), the metabolic subtype is a key determinant of sensitivity. Cell lines with a B-cell receptor (BCR) signaling-dependent phenotype are more sensitive to this compound than those that rely on oxidative phosphorylation (OxPhos).[3]
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Expression Levels of Key Proteins: The expression level of certain proteins can influence this compound's efficacy. In colorectal cancer cells, a higher expression of cyclin-dependent kinase 5 (CDK5) has been correlated with increased sensitivity to this compound.[4]
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Mechanisms of Resistance: Cancer cells can develop resistance to HDAC inhibitors through various mechanisms, including the overexpression of drug efflux pumps (like ABCB1), which reduce the intracellular concentration of the drug, and the activation of compensatory signaling pathways (e.g., PI3K/AKT/mTOR, MAPK) that promote cell survival.[5] Altered expression of pro- and anti-apoptotic genes, such as the Bcl-2 family, can also contribute to resistance.[5]
Q3: What are the typical downstream effects of this compound treatment in sensitive cancer cells?
In sensitive cancer cell lines, this compound treatment typically leads to:
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Increased Histone Acetylation: As a direct consequence of HDAC inhibition, there is an accumulation of acetylated histones H2A, H2B, H3, and H4.[3]
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Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G1 phase, by upregulating cell cycle inhibitors like p21.
-
Induction of Apoptosis: this compound promotes apoptosis through various mechanisms, including the activation of mitochondrial pathways.[4]
Data Presentation
The following tables summarize the reported IC50 values of this compound in various cancer cell lines.
Table 1: this compound IC50 Values in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | IC50 (nM) |
| TMD8 | ABC-DLBCL (BCR subtype) | <100 |
| U2932 | ABC-DLBCL (BCR subtype) | ~600 |
| SU-DHL-4 | GCB-DLBCL (BCR subtype) | ~150 |
| SU-DHL-6 | GCB-DLBCL (BCR subtype) | ~200 |
| Toledo | GCB-DLBCL (OxPhos subtype) | >1000 |
| OCI-Ly1 | GCB-DLBCL (OxPhos subtype) | >1000 |
| Median IC50 across 60 lymphoma cell lines | Various | 243[3][6] |
Table 2: this compound IC50 Values in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 0.07 |
| MOLM-13 | Acute Myeloid Leukemia | 0.1 |
| MV4-11 | Acute Myeloid Leukemia | 0.2 |
| HCT116 | Colorectal Cancer | 0.44 ± 0.06 |
| HT29 | Colorectal Cancer | 0.68 ± 0.05 |
| MDA-MB-231 | Breast Cancer | ~0.5-1.0[7] |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the concentration to the desired density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of desired concentrations. A typical range for this compound would be from 0.3 nM to 20,000 nM.[3]
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol with 10% Triton X-100) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software package for dose-response curve fitting.
-
Troubleshooting Guide
Issue 1: High variability in IC50 values between replicate experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding to minimize well-to-well variation.
-
-
Possible Cause: Fluctuation in incubation time or conditions.
-
Solution: Standardize all incubation times precisely. Ensure the incubator maintains stable temperature, humidity, and CO2 levels.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
Issue 2: No significant dose-dependent effect of this compound observed.
-
Possible Cause: The cell line is resistant to this compound.
-
Solution: Verify the reported sensitivity of the cell line from the literature, if available. Consider testing a wider range of this compound concentrations. Investigate potential resistance mechanisms (see Q2 in FAQs).
-
-
Possible Cause: Inactive this compound compound.
-
Solution: Check the storage conditions and expiration date of the this compound stock. Prepare a fresh stock solution.
-
-
Possible Cause: Incorrect assay setup.
-
Solution: Review the experimental protocol for any errors in drug dilution, incubation times, or reagent preparation.
-
Issue 3: High background signal in the MTT assay.
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly check cell cultures for any signs of bacterial or fungal contamination. Use aseptic techniques throughout the experiment.
-
-
Possible Cause: Interference of this compound with the MTT reagent.
-
Solution: Include a control well with the highest concentration of this compound in cell-free medium to check for any direct reaction with the MTT reagent.
-
Visualizations
Caption: General mechanism of action of this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Factors influencing this compound IC50 variability.
References
- 1. Facebook [cancer.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (SB939), a histone deacetylase inhibitor, suppresses breast cancer metastasis and growth by inactivating the IL-6/STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Pracinostat treatment schedules for synergistic effects with other drugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining pracinostat treatment schedules for synergistic effects with other anti-cancer agents. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, small-molecule histone deacetylase (HDAC) inhibitor.[1][2] It selectively inhibits Class I, II, and IV HDACs, leading to the accumulation of acetylated histones.[1] This, in turn, results in chromatin remodeling and the transcription of tumor suppressor genes, ultimately inducing apoptosis in cancer cells.[1][2]
Q2: What is the rationale for using this compound in combination with other drugs?
While this compound has shown some activity as a single agent, its efficacy is significantly enhanced when used in combination with other drugs.[3] The synergistic effects are thought to arise from the complementary mechanisms of action of the combined agents, leading to enhanced anti-tumor activity. For example, combining this compound with a hypomethylating agent like azacitidine can lead to the re-expression of synergistically silenced genes.[4]
Q3: What are some of the most promising combination therapies involving this compound?
Preclinical and clinical studies have identified several promising combination therapies, including:
-
This compound and Azacitidine: This combination has been extensively studied in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[4][5][6][7][8]
-
This compound and Pacritinib: Preclinical studies have shown synergy in AML models, particularly those with JAK2 or FLT3 mutations.[9][10][11][12]
-
This compound and Venetoclax: This combination has demonstrated synergistic effects in diffuse large B-cell lymphoma (DLBCL) cell lines.[3]
Troubleshooting Guides
In Vitro Experimentation
Q4: I am observing high variability in my cell viability assays with this compound. What could be the cause?
Several factors can contribute to variability in in vitro assays with HDAC inhibitors:
-
Compound Solubility and Stability: this compound is soluble in DMSO and ethanol.[13][14] Ensure that the compound is fully dissolved and that the final solvent concentration in your cell culture medium is consistent across all experiments and does not exceed a cytotoxic level (typically <0.5%). Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Health and Density: Ensure that your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can respond differently to treatment.
-
Assay-Specific Issues: The choice of viability assay can influence results. For example, metabolic assays like MTT can be affected by changes in cellular metabolism induced by the treatment. Consider using a direct measure of cell number or a cytotoxicity assay that measures membrane integrity.
Q5: My Western blot results for phosphorylated proteins after this compound treatment are inconsistent. How can I improve them?
Detecting changes in protein phosphorylation requires specific precautions:
-
Use of Phosphatase Inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target proteins during sample preparation.
-
Buffer Composition: Avoid using phosphate-buffered saline (PBS) in your buffers, as the phosphate ions can interfere with the binding of some phospho-specific antibodies. Tris-buffered saline (TBS) is a recommended alternative.
-
Blocking Agent: Milk contains phosphoproteins that can lead to high background when probing for phosphorylated targets. Bovine serum albumin (BSA) is the preferred blocking agent for these experiments.
-
Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of the protein of interest. It is also good practice to probe for the total protein as a loading control.
Clinical Research
Q6: What are the common adverse events observed with this compound combination therapy in clinical trials?
In clinical trials of this compound in combination with azacitidine, the most common Grade ≥3 adverse events included thrombocytopenia, neutropenia, anemia, and febrile neutropenia.[5][6][15] Gastrointestinal toxicities such as nausea and fatigue were also frequently reported.[5][6] Careful monitoring of patients and dose adjustments may be necessary to manage these side effects.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in combination with other drugs.
Table 1: Preclinical Synergy of this compound with Pacritinib in AML Cell Lines
| Cell Line | This compound IC50 (nM) | Pacritinib IC50 (nM) | Combination Index (CI) |
| MOLM-13 (FLT3-ITD) | 100-200 | 67 | < 1 (Synergistic) |
| MV4-11 (FLT3-ITD) | 50-100 | 47 | < 1 (Synergistic) |
| SET-2 (JAK2 V617F) | 200-500 | >1000 | < 1 (Synergistic) |
| HEL (JAK2 V617F) | 100-200 | >1000 | < 1 (Synergistic) |
Data extracted from Novotny-Diermayr et al., 2012.
Table 2: Preclinical Synergy of this compound with Venetoclax in DLBCL Cell Lines
| Cell Line | This compound IC50 (nM) | Venetoclax IC50 (nM) | Combination Index (CI) |
| TMD8 | ~100 | ~5 | < 0.9 (Synergistic) |
| U2932 | ~600 | ~10 | < 0.9 (Synergistic) |
| HBL1 | ~200 | ~20 | < 0.9 (Synergistic) |
| SU-DHL-4 | ~300 | ~15 | < 0.9 (Synergistic) |
Data estimated from Mondello et al., 2021. The study reported synergistic CI values (<0.9) for all tested cell lines.
Table 3: Clinical Response of this compound and Azacitidine in Elderly AML Patients (Phase 2 Study NCT01912274)
| Response Metric | Percentage of Patients (n=50) |
| Complete Remission (CR) | 42% |
| CR with incomplete count recovery (CRi) | 4% |
| Morphologic Leukemia-Free State (MLFS) | 6% |
| Overall Response Rate (CR + CRi + MLFS) | 52% |
| Median Overall Survival | 19.1 months |
| 1-Year Overall Survival | 62% |
Data from the final results of the Phase 2 study.[6][7][8] It is important to note that the subsequent Phase 3 trial (PRIMULA, NCT03151408) was discontinued due to a lack of demonstrated survival benefit of the combination over azacitidine alone.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using the Chou-Talalay Method
This protocol outlines the steps to determine the synergistic, additive, or antagonistic effects of this compound in combination with another drug using a cell viability assay and the Chou-Talalay method.[16][17][18][19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Drug B (the other drug in the combination)
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Determine the IC50 of each drug individually:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Prepare serial dilutions of this compound and Drug B in complete medium.
-
Treat the cells with a range of concentrations of each drug individually.
-
Incubate for a predetermined time (e.g., 72 hours).
-
Measure cell viability using your chosen assay.
-
Calculate the IC50 value for each drug using non-linear regression analysis.
-
-
Set up the combination experiment:
-
Prepare stock solutions of this compound and Drug B at a constant ratio based on their individual IC50 values (e.g., a ratio of 1:1 of their IC50s).
-
Prepare serial dilutions of the drug combination.
-
Seed cells in a 96-well plate.
-
Treat the cells with the serial dilutions of the drug combination.
-
Include controls for each drug alone at the corresponding concentrations in the combination.
-
Incubate for the same duration as the single-agent experiments.
-
Measure cell viability.
-
-
Calculate the Combination Index (CI):
-
Use software like CompuSyn or a similar program to calculate the CI based on the Chou-Talalay method. The formula is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone required to produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
-
-
Interpret the CI values:
-
CI < 0.9: Synergy
-
CI 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in cells treated with this compound combinations using flow cytometry.[21][22][23][24]
Materials:
-
Cells treated with this compound combination or controls
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both adherent and suspension cells from the culture plates. For adherent cells, use a gentle dissociation agent like trypsin and then neutralize it.
-
Wash the cells once with cold PBS.
-
Centrifuge the cells and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Western Blotting for Phosphorylated Signaling Proteins
This protocol details the steps for detecting changes in the phosphorylation status of key signaling proteins following treatment with this compound combinations.[25]
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
To detect the total protein on the same blot, the membrane can be stripped of the primary and secondary antibodies and then reprobed with the antibody against the total protein.
-
Visualizations
Caption: Workflow for assessing in vitro synergy and investigating the mechanism of action.
Caption: Simplified signaling pathway for this compound and Pacritinib synergy in AML.
Caption: Troubleshooting logic for common in vitro experimental issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H30N4O2 | CID 49855250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound plus azacitidine in older patients with newly diagnosed acute myeloid leukemia: results of a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound plus azacitidine in older patients with newly diagnosed acute myeloid leukemia: results of a phase 2 study. [clin.larvol.com]
- 9. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | HDAC | Apoptosis | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Phase 2, randomized, double-blind study of this compound in combination with azacitidine in patients with untreated, higher-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
The Search for Predictive Biomarkers for Pracinostat in AML: A Comparative Guide
The promise of targeted cancer therapy lies in identifying the right drug for the right patient. This guide provides a comprehensive overview of the efforts to validate predictive biomarkers for Pracinostat, a pan-histone deacetylase (HDAC) inhibitor investigated for the treatment of Acute Myeloid Leukemia (AML). Despite initial preclinical promise, the discontinuation of the Phase 3 PRIMULA trial due to lack of efficacy has left the clinical utility of this compound in AML unproven and, consequently, without validated predictive biomarkers. This guide will objectively compare the investigational biomarkers for this compound with established biomarkers for alternative AML therapies, supported by available experimental data and detailed methodologies.
This compound in AML: A Journey of Promise and Disappointment
This compound is an oral pan-HDAC inhibitor that functions by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and aiming to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Early preclinical studies and a Phase 2 clinical trial of this compound in combination with azacitidine showed encouraging results in elderly patients with newly diagnosed AML who were unfit for intensive chemotherapy. However, the subsequent Phase 3 PRIMULA study (NCT03151408) was terminated prematurely after an interim analysis revealed that the addition of this compound to azacitidine did not improve overall survival compared to azacitidine alone[1][2]. This outcome has significant implications for the validation of predictive biomarkers for this compound response.
Investigational Biomarkers for this compound Response: Unmet Predictive Potential
While no biomarkers have been clinically validated to predict a positive response to this compound in AML, several candidates were investigated based on preclinical data and exploratory analysis of clinical trial samples.
Preclinical Investigations: Insights from In Vitro and In Vivo Models
Preclinical studies identified potential molecular contexts where this compound could be effective. One area of investigation focused on the synergy of this compound with other targeted agents.
-
FLT3 and JAK2 Mutations: In preclinical AML models, this compound demonstrated synergistic effects when combined with the JAK2/FLT3 inhibitor pacritinib, particularly in cell lines harboring FLT3 or JAK2 mutations[3]. This suggested that patients with these mutations might benefit from such a combination therapy. However, this hypothesis was not prospectively validated in clinical trials with this compound.
-
Cyclin-Dependent Kinase 5 (CDK5) Expression: A study in colorectal cancer cell lines suggested that high expression of CDK5 could be a predictive biomarker for sensitivity to this compound[4]. The proposed mechanism involves this compound-induced acetylation and activation of CDK5, leading to mitochondrial fission and apoptosis in CDK5-high cancer cells. The relevance of this finding to AML remains unexplored.
Clinical Exploratory Analysis: Somatic Mutations in AML Patients
A Phase 2 study of this compound and azacitidine in elderly AML patients included an analysis of somatic mutations in baseline bone marrow samples. While a variety of mutations were identified in genes commonly affected in AML, no definitive correlation with response to treatment was established. The study authors suggested that future investigations into these associations could be insightful[3].
Table 1: Summary of Investigational Biomarkers for this compound in AML
| Biomarker Candidate | Rationale | Level of Evidence | Validation Status |
| FLT3 mutations | Preclinical synergy with JAK2/FLT3 inhibitors | Preclinical (in vitro/in vivo) | Not validated in clinical trials |
| JAK2 mutations | Preclinical synergy with JAK2/FLT3 inhibitors | Preclinical (in vitro/in vivo) | Not validated in clinical trials |
| High CDK5 Expression | Preclinical evidence in colorectal cancer | Preclinical (in vitro - non-AML) | Not investigated in AML clinical trials |
| Somatic Mutations (e.g., SRSF2, DNMT3A, IDH2, RUNX1, TET2, NPM1, TP53) | Identified in Phase 2 patient samples | Clinical (exploratory, correlative) | No predictive value established |
Established Predictive Biomarkers for Alternative AML Therapies
In contrast to the unvalidated status of this compound biomarkers, several other targeted therapies for AML have well-defined predictive biomarkers that guide their clinical use.
Table 2: Comparison of this compound with Alternative AML Therapies and their Biomarkers
| Drug Class | Example Drug(s) | Predictive Biomarker | Therapeutic Indication |
| HDAC Inhibitor | This compound | None validated | Investigational (Phase 3 discontinued) |
| FLT3 Inhibitors | Gilteritinib, Midostaurin | FLT3 mutations (ITD and TKD) | Relapsed/refractory and newly diagnosed FLT3-mutated AML |
| IDH1/2 Inhibitors | Ivosidenib, Enasidenib | IDH1 or IDH2 mutations | Relapsed/refractory and newly diagnosed IDH1 or IDH2-mutated AML |
| BCL-2 Inhibitor | Venetoclax | No single predictive biomarker, but often used in combination based on patient fitness and other molecular features | In combination with azacitidine, decitabine, or low-dose cytarabine for newly diagnosed AML in older adults or those unfit for intensive chemotherapy |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of scientific findings. Below are summaries of key experimental protocols used in the investigation of potential this compound biomarkers.
Next-Generation Sequencing (NGS) for Somatic Mutation Profiling (from Phase 2 Trial)
-
Objective: To identify somatic mutations in baseline bone marrow aspirates of AML patients treated with this compound and azacitidine.
-
Methodology:
-
Genomic DNA was extracted from mononuclear cells isolated from bone marrow aspirates.
-
A targeted gene panel, typically including genes frequently mutated in myeloid malignancies (e.g., ASXL1, DNMT3A, FLT3, IDH1, IDH2, NPM1, RUNX1, TET2, TP53), was used for library preparation.
-
Libraries were sequenced on a next-generation sequencing platform (e.g., Illumina HiSeq).
-
Bioinformatic analysis was performed to align reads to the human reference genome, call variants, and annotate mutations.
-
Variant allele frequency (VAF) was determined to assess the clonality of mutations.
-
In Vitro Synergy Studies (this compound and Pacritinib)
-
Objective: To assess the synergistic anti-leukemic effect of combining this compound with a JAK2/FLT3 inhibitor.
-
Methodology:
-
Cell Lines: AML cell lines with known FLT3 or JAK2 mutations (e.g., MV4-11, HEL) were used.
-
Cell Viability Assay: Cells were treated with a dose-response matrix of this compound and pacritinib for a defined period (e.g., 72 hours). Cell viability was measured using assays such as MTT or CellTiter-Glo.
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
Western Blot Analysis: Protein lysates from treated cells were analyzed by western blotting to assess the phosphorylation status of downstream targets of FLT3 and JAK2 signaling pathways (e.g., STAT5, ERK).
-
Visualizing the Landscape
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
References
- 1. This compound combined with azacitidine in newly diagnosed adult acute myeloid leukemia (AML) patients unfit for standard induction chemotherapy: PRIMULA phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pracinostat: A Comparative Analysis of a Pan-HDAC Inhibitor's Efficacy
In the landscape of epigenetic modifiers, pan-histone deacetylase (pan-HDAC) inhibitors have emerged as a promising class of therapeutics for a variety of malignancies. This guide provides a comparative analysis of Pracinostat against other notable pan-HDAC inhibitors, including Belinostat, Panobinostat, Vorinostat, and Givinostat. The comparison focuses on preclinical and clinical efficacy, supported by experimental data and detailed methodologies.
Quantitative Comparison of Pan-HDAC Inhibitors
The following tables summarize the in vitro cytotoxic activity and clinical efficacy of this compound and its counterparts.
Table 1: In Vitro Potency (IC50) of Pan-HDAC Inhibitors Against Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MV4-11 | Biphenotypic B myelomonocytic leukemia | 93 | [1] |
| Daudi | Burkitt's lymphoma | 137 | [1] | |
| DLBCL (median) | Diffuse large B-cell lymphoma | 243 | [2] | |
| Vorinostat | MV4-11 | Biphenotypic B myelomonocytic leukemia | 630 | [1] |
| Daudi | Burkitt's lymphoma | - | [1] | |
| DLBCL (median) | Diffuse large B-cell lymphoma | 306 | [2] | |
| Belinostat | HeLa | Cervical cancer | 27 | [3][4] |
| A2780 | Ovarian cancer | 200 | [5] | |
| HCT116 | Colon cancer | 200 | [5] | |
| 5637 | Urothelial carcinoma | 1000 | [6] | |
| Panobinostat | JJN3 | Multiple myeloma | 13 | [7] |
| KMM1 | Multiple myeloma | 25 | [7] | |
| U266 | Multiple myeloma | <40 | [8] | |
| Givinostat | HD1-A (maize) | - | 16 | [9] |
| HD1-B (maize) | - | 7.5 | [9] | |
| HD2 (maize) | - | 10 | [9] | |
| 697 | Human B-cell precursor leukemia | 100 | [10] |
Note: IC50 values can vary between studies due to different experimental conditions. This table provides a representative sample.
Table 2: Clinical Efficacy of Pan-HDAC Inhibitors in Hematological Malignancies and Other Diseases
| Inhibitor | Indication | Phase | Overall Response Rate (ORR) | Key Findings & References |
| This compound | Acute Myeloid Leukemia (AML) (in combination with Azacitidine) | II | 52% (CR+CRi+MLFS) | Median OS of 19.1 months.[3][11][12] |
| Belinostat | Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) | II | 25.8% | Median duration of response of 13.6 months.[13] |
| Panobinostat | Relapsed/Refractory Multiple Myeloma (in combination with Bortezomib and Dexamethasone) | III | 55% | Significantly extended progression-free survival (12.0 vs 8.1 months).[7][14] |
| Vorinostat | Refractory Cutaneous T-Cell Lymphoma (CTCL) | II | 24-30% | Effective in heavily pretreated patients.[15][16][17] |
| Givinostat | Duchenne Muscular Dystrophy (DMD) | III | - | Significantly slowed motor function decline.[18][19] |
CR: Complete Response; CRi: Complete Response with incomplete hematologic recovery; MLFS: Morphologic Leukemia-Free State; OS: Overall Survival.
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the replication and validation of findings.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay is used to determine the cytotoxic effects of HDAC inhibitors on cancer cell lines and to calculate IC50 values.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the pan-HDAC inhibitor (e.g., this compound, Vorinostat) for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
CellTiter-Glo Assay: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition:
-
MTT Assay: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
CellTiter-Glo Assay: Luminescence is measured using a luminometer.
-
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[8][20]
Western Blot for Histone Acetylation
This technique is used to assess the pharmacodynamic effect of HDAC inhibitors by measuring the levels of acetylated histones.
-
Protein Extraction: Cells treated with or without an HDAC inhibitor are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or H4).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imaging system. Loading controls (e.g., total histone H3 or β-actin) are used to ensure equal protein loading.[6][21][22][23]
In Vivo Xenograft Tumor Growth Assay
This assay evaluates the anti-tumor efficacy of HDAC inhibitors in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the HDAC inhibitor (e.g., this compound at 100 mg/kg) via a specified route (e.g., oral gavage) and schedule, while the control group receives a vehicle.[2]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., three times a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group. At the end of the study, tumors may be excised for further analysis.[2][24]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and other pan-HDAC inhibitors.
References
- 1. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Belinostat | Autophagy | HDAC | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Histone Deacetylase Inhibitor Panobinostat (LBH589) on Bone Marrow Mononuclear Cells of Relapsed or Refractory Multiple Myeloma Patients and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Identification of clinically achievable combination therapies in childhood rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. cdn.mdedge.com [cdn.mdedge.com]
- 23. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Takedown of Pro-Cancer Signaling: A Comparative Guide to Pracinostat and JAK2 Inhibitor Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of the histone deacetylase (HDAC) inhibitor Pracinostat in combination with Janus kinase 2 (JAK2) inhibitors. This analysis is supported by preclinical experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.
The combination of this compound with a JAK2 inhibitor has demonstrated significant synergistic anti-cancer effects in preclinical models of hematological malignancies, particularly Acute Myeloid Leukemia (AML) and Myelofibrosis (MF). This therapeutic strategy is rooted in the dual targeting of critical cancer cell survival and proliferation pathways. This compound, a pan-HDAC inhibitor, modifies the epigenetic landscape of cancer cells, while JAK2 inhibitors directly target a key signaling node often dysregulated in these diseases. The confluence of these actions leads to enhanced cancer cell death and reduced proliferation beyond the effect of either agent alone.
Quantitative Analysis of Synergistic Efficacy
Preclinical studies have quantitatively demonstrated the synergistic interaction between this compound and the JAK2 inhibitor pacritinib in AML cell lines. The synergy is formally assessed using the Combination Index (CI), calculated by the Chou-Talalay method, where a CI value less than 1 indicates a synergistic effect.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) at ED50 | Combination Index (CI) at ED90 | Reference |
| SET-2 (JAK2 V617F mutant) | This compound | 280 | 0.89 ± 0.1 | 0.77 ± 0.1 | [1] |
| Pacritinib | - | ||||
| MOLM-13 (FLT3-ITD) | This compound | 130 | - | - | [2] |
| HL-60 | This compound | 70 | - | - | [2] |
| MV4-11 | This compound | 130 | - | - | [2] |
| HEL 92.1.7 | This compound | 260 | - | - | [2] |
| KG-1 | This compound | 560 | - | - | [2] |
| Kasumi-1 | This compound | 430 | - | - | [2] |
| NB-4 | This compound | 180 | - | - | [2] |
| EOL-1 | This compound | 190 | - | - | [2] |
| F-36P | This compound | 230 | - | - | [2] |
| OCI-AML3 | This compound | 330 | - | - | [2] |
IC50 values for Pacritinib alone and for the combination were not explicitly provided in the referenced abstract. The CI values, however, confirm a synergistic interaction in the SET-2 cell line.[1]
In a phase 2 clinical trial involving patients with myelofibrosis, the combination of this compound and the JAK2 inhibitor ruxolitinib was investigated. While the combination did not lead to a recommendation for continued development due to tolerability issues, the study provided clinical data on patient responses.[3]
Underlying Mechanism: Dual Blockade of the JAK-STAT Pathway
The synergistic effect of combining this compound with a JAK2 inhibitor stems from their complementary mechanisms of action targeting the JAK-STAT signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.
Caption: Synergistic inhibition of the JAK-STAT signaling pathway by this compound and a JAK2 inhibitor.
This compound is believed to exert its effect, in part, by altering the expression and activity of proteins that regulate JAK2 signaling. Histone deacetylase inhibitors can modulate the expression of various genes, including those that encode components of the JAK-STAT pathway or its regulators. By inhibiting HDACs, this compound can lead to a cellular environment that is more susceptible to the effects of direct JAK2 inhibition.
The JAK2 inhibitor directly blocks the kinase activity of JAK2, preventing the phosphorylation and subsequent activation of STAT proteins, particularly STAT5.[1][4] The combination of these two agents results in a more profound and sustained inhibition of downstream signaling, leading to decreased expression of anti-apoptotic proteins (e.g., Bcl-xL) and cell cycle regulators (e.g., Cyclin D1), ultimately inducing apoptosis and halting proliferation in cancer cells.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of the synergistic effects of this compound and JAK2 inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo®)
This assay is used to determine the cytotoxic effects of the individual drugs and their combination.
Caption: Workflow for determining cell viability and synergy.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., SET-2, MOLM-13) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, a JAK2 inhibitor (e.g., pacritinib), or the combination of both. A constant ratio of the two drugs is often used for combination studies.
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: For MTT assays, MTT reagent is added to each well and incubated to allow for formazan crystal formation. For CellTiter-Glo® assays, the reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP.
-
Measurement: For MTT, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is read on a microplate reader. For CellTiter-Glo®, luminescence is measured.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. For combination studies, the Combination Index (CI) is determined using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis following drug treatment.
Protocol:
-
Cell Treatment: Cells are treated with this compound, a JAK2 inhibitor, or the combination at predetermined concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the levels and phosphorylation status of proteins within the JAK-STAT signaling pathway.
Protocol:
-
Protein Extraction: Following drug treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-JAK2, JAK2, p-STAT5, STAT5, Bcl-xL, cleaved caspase-3, and a loading control like β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
The combination of this compound with a JAK2 inhibitor represents a promising therapeutic strategy for hematological malignancies. Preclinical data strongly support a synergistic interaction that leads to enhanced cancer cell killing through the dual inhibition of the JAK-STAT signaling pathway. The provided experimental frameworks offer a guide for the continued investigation and development of this and similar combination therapies. Further research is warranted to optimize dosing and scheduling and to identify patient populations most likely to benefit from this targeted combination approach.
References
- 1. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Pracinostat in Myelodysplastic Syndromes: A Comparative Analysis of Phase 2 Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the phase 2 clinical trial data for pracinostat in the treatment of myelodysplastic syndromes (MDS). This compound, an oral pan-histone deacetylase (HDAC) inhibitor, has been investigated as a monotherapy and in combination with other agents, most notably the hypomethylating agent azacitidine. This document compares the performance of this compound with standard-of-care treatments for MDS, including azacitidine, decitabine, and lenalidomide, supported by available experimental data from key clinical trials.
Executive Summary
This compound has demonstrated modest activity as a single agent in hematological malignancies.[1] However, its combination with azacitidine has been the primary focus of investigation in higher-risk MDS. Early phase studies of this combination showed promising high response rates.[2] A subsequent randomized, double-blind, placebo-controlled phase 2 trial (NCT01873703) was conducted to confirm these findings. This trial, however, did not show a statistically significant improvement in the primary endpoint of complete response (CR) rate for the this compound plus azacitidine arm compared to placebo plus azacitidine.[2] Furthermore, the combination therapy was associated with a higher incidence of grade ≥3 adverse events, leading to more treatment discontinuations.[2] A later phase 2 study (NCT03151304) explored a lower dose of this compound in combination with azacitidine, which demonstrated a more tolerable safety profile and promising efficacy.[3]
This guide will delve into the quantitative data from these trials, comparing efficacy and safety outcomes with established MDS therapies. Detailed experimental protocols for the key studies are provided to allow for critical evaluation of the findings. Additionally, signaling pathways and experimental workflows are visualized to provide a clear understanding of the scientific rationale and clinical development of this compound in MDS.
Comparative Efficacy of this compound and Other MDS Therapies
The following tables summarize the key efficacy outcomes from phase 2 and 3 clinical trials of this compound and comparator drugs in patients with MDS. It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations, study designs, and response criteria.
Table 1: Efficacy of this compound in Higher-Risk MDS
| Clinical Trial (Identifier) | Treatment Arm | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Phase 2 (NCT01873703) [2] | This compound + Azacitidine | - | 18% | 16 months | 11 months |
| Placebo + Azacitidine | - | 33% | 19 months | 9 months | |
| Phase 2 (NCT03151304) [3] | This compound (lower dose) + Azacitidine | 33% | 33% | 23.5 months | - |
| Phase 2 (HMA failure) [4] | This compound + HMA | - | 2% | 5.7 months (Group 1) / 5.6 months (Group 2) | - |
Table 2: Efficacy of Standard-of-Care Therapies in MDS
| Drug | Clinical Trial (Identifier) | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) |
| Azacitidine | AZA-001[5] | Higher-Risk MDS | - | 17% | 24.5 months |
| Decitabine | Phase 3 (D-0007)[6] | Higher-Risk MDS | 17% | 9% | - |
| Lenalidomide | MDS-004[7] | Lower/Int-1-Risk del(5q) MDS | RBC-TI ≥26 wks: 56.1% (10mg), 42.6% (5mg) | - | 3-year OS: 56.5% |
HMA: Hypomethylating Agent; RBC-TI: Red Blood Cell Transfusion Independence
Comparative Safety and Tolerability
The safety profiles of this compound in combination with azacitidine and comparator drugs are summarized below. The combination of this compound and azacitidine was associated with a higher rate of adverse events compared to azacitidine alone.
Table 3: Common Grade ≥3 Adverse Events (%)
| Adverse Event | This compound + Azacitidine (NCT01873703)[2] | Placebo + Azacitidine (NCT01873703)[2] | Azacitidine (AZA-001/CALGB 9221)[8][9] | Decitabine (Phase 3)[10][11] | Lenalidomide (del(5q) MDS)[12][13] |
| Thrombocytopenia | 47% | 26% | Common | 69% (Severe) | Common (Grade 3/4 in 80%) |
| Neutropenia | - | - | Common | 69% (Severe) | Common (Grade 3/4 in 80%) |
| Febrile Neutropenia | 33% | 20% | - | 28% | - |
| Fatigue | 24% | 0% | - | Common | Common |
| Nausea | - | - | Common | <5% (Severe) | Common |
| Diarrhea | - | - | Common | Common | Common |
| Infections | - | - | Common | Common | Common |
Experimental Protocols
This compound Phase 2 Study in Combination with Azacitidine (NCT01873703)[2][14]
-
Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.
-
Patient Population: Patients with previously untreated, International Prognostic Scoring System (IPSS) intermediate-2 or high-risk MDS.
-
Treatment Arms:
-
This compound 60 mg orally three times a week for three weeks, followed by one week of rest, in combination with azacitidine 75 mg/m² daily for 7 days of each 28-day cycle.[14]
-
Placebo orally on the same schedule as this compound, in combination with azacitidine at the same dose and schedule.
-
-
Primary Endpoint: Complete Response (CR) rate by cycle 6 of therapy.[2]
-
Response Assessment: Response was assessed according to the revised 2006 International Working Group (IWG) criteria.[2]
Azacitidine AZA-001 Phase 3 Study[5][15]
-
Study Design: A randomized, open-label, international, multicenter, controlled phase 3 trial.
-
Patient Population: Higher-risk MDS patients (IPSS Intermediate-2 or High-Risk).
-
Treatment Arms:
-
Azacitidine 75 mg/m² per day subcutaneously for 7 days every 28 days.[15]
-
Conventional Care Regimens (CCR), which included best supportive care, low-dose cytarabine, or intensive chemotherapy, selected by the investigator prior to randomization.
-
-
Primary Endpoint: Overall Survival (OS).[5]
Decitabine Phase 3 Study (D-0007)[6]
-
Study Design: A randomized, open-label, multicenter phase 3 trial.
-
Patient Population: Patients with intermediate or high-risk MDS.
-
Treatment Arms:
-
Decitabine 15 mg/m² as a 3-hour intravenous infusion every 8 hours for 3 consecutive days, repeated every 6 weeks, plus supportive care.
-
Supportive care alone.
-
-
Primary Endpoints: Overall response rate (ORR) and time to acute myeloid leukemia (AML) transformation or death.
Lenalidomide MDS-004 Phase 3 Study[7]
-
Study Design: A randomized, double-blind, placebo-controlled phase 3 trial.
-
Patient Population: Red blood cell (RBC) transfusion-dependent patients with IPSS Low- or Intermediate-1-risk MDS with a deletion 5q cytogenetic abnormality.
-
Treatment Arms:
-
Lenalidomide 10 mg/day on days 1-21 of a 28-day cycle.
-
Lenalidomide 5 mg/day on days 1-28 of a 28-day cycle.
-
Placebo.
-
-
Primary Endpoint: RBC transfusion independence (TI) for ≥ 26 weeks.
Mandatory Visualizations
Signaling Pathway of this compound in MDS
References
- 1. Phase I Dose Escalation Multicenter Trial of this compound Alone and in Combination with Azacitidine in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Randomized Double-Blinded Study of this compound in Combination with Azacitidine in Patients with Untreated Higher-Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II study of lower-dose this compound plus azacitidine safety and efficacy in patients with high/very high-risk myelodysplastic syndromes. - ASCO [asco.org]
- 4. A phase II study of addition of this compound to a hypomethylating agent in patients with myelodysplastic syndromes who have not responded to previous hypomethylating agent therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized phase 3 study of lenalidomide versus placebo in RBC transfusion-dependent patients with Low-/Intermediate-1-risk myelodysplastic syndromes with del5q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Management and supportive care measures for adverse events in patients with myelodysplastic syndromes treated with azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on the safety and efficacy of decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revlimid (lenalidomide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Lenalidomide Side Effects: Common, Severe, Long Term [drugs.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ashpublications.org [ashpublications.org]
Reproducibility of Preclinical Findings on Pracinostat's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pracinostat (SB939), an orally bioavailable pan-histone deacetylase (HDAC) inhibitor, has demonstrated broad anti-cancer activity in a variety of preclinical models. This guide provides a comparative analysis of the existing preclinical data to assess the reproducibility of its anti-cancer effects across different cancer types and experimental systems. We delve into the quantitative data from key studies, detail the experimental protocols to allow for critical evaluation, and visualize the key signaling pathways implicated in its mechanism of action.
I. Comparative Efficacy of this compound in Preclinical Models
This compound has shown potent anti-proliferative and pro-apoptotic activity across a range of hematological and solid tumor models. The following tables summarize the quantitative data from various preclinical studies, offering a comparative view of its efficacy.
In Vitro Anti-Proliferative Activity of this compound
The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cellular proliferation. The data below, gathered from multiple independent studies, demonstrates a degree of variability in this compound's IC50 values, which can be attributed to differences in cell line genetics, metabolic profiles, and assay conditions.
| Cancer Type | Cell Line | IC50 (nM) | Comparison Agent | Comparison IC50 (nM) | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | TMD8 (BCR-DLBCL) | <170.7 | Vorinostat | ~246 | [1][2] |
| U2932 (OxPhos-DLBCL) | >865 | Vorinostat | >829 | [1][2] | |
| GCB-DLBCL (median) | 232.4 | Vorinostat | 306 | [1] | |
| ABC-DLBCL (median) | 173.8 | - | - | [1] | |
| Colorectal Cancer | HCT116 | 440 | - | - | [3] |
| HT29 | 680 | - | - | [3] | |
| Breast Cancer | MDA-MB-231 | 500 - 1000 | SAHA | Not specified | [4] |
| Acute Myeloid Leukemia (AML) | Various cell lines | Potent (specific values not consistently reported) | - | - | [5] |
Note: BCR-DLBCL (B-cell receptor) subtypes generally show higher sensitivity to this compound compared to OxPhos-DLBCL (oxidative phosphorylation) subtypes[1][6]. This highlights the importance of the underlying cancer cell metabolism in determining drug response.
In Vivo Anti-Tumor Activity of this compound
Xenograft models provide an in vivo platform to assess a drug's anti-tumor efficacy. The following table summarizes key findings from studies using this compound in mouse models.
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Comparison Agent | Key Comparison Findings | Reference |
| DLBCL | TMD8 (subcutaneous) | Not specified | Significant delay in tumor growth (30% smaller than control) | - | - | [7] |
| U2932 (subcutaneous) | Not specified | Trend towards reduced tumor growth (not statistically significant) | - | - | [7] | |
| Breast Cancer | MDA-MB-231 (subcutaneous & metastasis model) | Not specified | Significant inhibition of tumor growth and metastasis | SAHA | This compound showed superior anti-tumor properties | [4] |
| AML | SET-2 (megakaryoblastic) | Not specified | Synergy with Pacritinib in reducing tumor growth and metastasis | Pacritinib (alone) | Combination was synergistic | [5][8] |
| MOLM-13 (FLT3-ITD driven) | Not specified | Synergy with Pacritinib in reducing tumor growth | Pacritinib (alone) | Combination was synergistic | [5][8] |
The in vivo data generally corroborates the in vitro findings, with this compound demonstrating significant anti-tumor activity. The synergistic effects observed with other agents like Pacritinib in AML models are a promising and reproducible finding across different studies.
II. Experimental Protocols
The reproducibility of preclinical findings is critically dependent on the experimental methodologies employed. Below are detailed protocols for key assays used to evaluate this compound's anti-cancer activity.
A. In Vitro Cell Proliferation Assay (MTS/CCK-8)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (typically from nanomolar to micromolar) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, usually 48-72 hours.
-
Viability Assessment: A solution containing a tetrazolium compound (like MTS or WST-8 in CCK-8 kits) is added to each well. Viable cells with active metabolism convert the tetrazolium into a formazan product, resulting in a color change.
-
Data Analysis: The absorbance is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
B. In Vivo Subcutaneous Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are typically used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of cancer cells (e.g., 1-10 million cells) in a suitable medium (like Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Drug Administration: Mice are randomized into treatment and control groups. This compound is typically administered orally at a specified dose and schedule. The vehicle used to dissolve the drug is administered to the control group.
-
Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. Body weight and general health of the mice are also monitored to assess toxicity. At the end of the study, tumors may be excised for further analysis (e.g., histology, western blotting).
C. Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., acetylated histones, apoptotic markers, signaling pathway components). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and visualized on an imaging system.
III. Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Caption: General mechanism of action of this compound as a pan-HDAC inhibitor.
Caption: this compound inhibits the IL-6/STAT3 signaling pathway.
Caption: this compound induces apoptosis via the CDK5-Drp1 signaling pathway.
Caption: A typical preclinical experimental workflow for evaluating this compound.
IV. Conclusion
The preclinical data on this compound's anti-cancer activity demonstrates a consistent effect across multiple studies and cancer types. While the absolute quantitative values (e.g., IC50) may vary, the overall qualitative findings of its anti-proliferative, pro-apoptotic, and anti-metastatic effects are largely reproducible. The synergistic activity with other targeted agents, particularly in hematological malignancies, is a noteworthy and consistently reported finding.
For researchers, this guide highlights the importance of considering the specific cellular context (e.g., metabolic subtype in DLBCL) when designing experiments and interpreting results. The detailed protocols provided should aid in the design of future studies aimed at further exploring the therapeutic potential of this compound and improving the reproducibility of preclinical cancer research. Drug development professionals can utilize this comparative analysis to better understand the preclinical evidence supporting the clinical investigation of this compound in various oncology indications.
References
- 1. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibitor this compound suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (SB939), a histone deacetylase inhibitor, suppresses breast cancer metastasis and growth by inactivating the IL-6/STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oral HDAC inhibitor this compound (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the antilymphoma activity of this compound reveals different sensitivities of DLBCL cells to HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Pracinostat
For Immediate Implementation by Laboratory Personnel
The proper disposal of Pracinostat, a potent histone deacetylase (HDAC) inhibitor used in cancer research, is critical to ensure laboratory safety and environmental protection. Adherence to established protocols minimizes risks associated with this antineoplastic agent and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Core Principles of this compound Disposal
As a potent pharmaceutical compound, all forms of this compound waste, including unused product, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste. Disposal procedures are governed by local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Essential Safety and Handling Information
Prior to handling this compound, it is imperative to review the Safety Data Sheet (SDS). The SDS provides comprehensive information on physical and chemical properties, hazards, and safety precautions.
| Parameter | Guideline | Source |
| Handling | Handle in a well-ventilated area. | [1] |
| Wear suitable protective clothing, including gloves and eye protection. | [1] | |
| Avoid contact with skin and eyes. | [1] | |
| Avoid the formation of dust and aerosols. | [1] | |
| Use non-sparking tools to prevent fire from electrostatic discharge. | [1] | |
| Storage | Store in a tightly closed container. | [1] |
| Keep in a dry, cool, and well-ventilated place. | [1] | |
| Store separately from foodstuff containers or incompatible materials. | [1] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the general procedure for the disposal of this compound and associated materials.
-
Segregation of Waste:
-
All materials that have come into contact with this compound must be segregated from non-hazardous waste streams.
-
This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Empty this compound vials and packaging.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Contaminated labware (pipette tips, tubes, flasks, etc.).
-
Spill cleanup materials.
-
-
-
Waste Containerization:
-
Use designated, properly labeled hazardous waste containers. These are typically provided by your institution's EHS department.
-
The containers must be in good condition, compatible with the chemical waste, and have a secure lid.
-
Label the container clearly with "Hazardous Waste" and the specific contents, including "this compound."
-
-
Collection of Waste:
-
Solid Waste: Place all contaminated solid materials, such as gloves, wipes, and plasticware, directly into the designated hazardous waste container.
-
Liquid Waste: Collect all this compound-containing solutions in a dedicated, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also treated as hazardous waste.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be clearly marked, and the container should be stored in secondary containment to prevent spills.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.
-
EHS will then manage the ultimate disposal of the waste through a licensed hazardous waste vendor, typically via incineration.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of materials associated with this compound.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution-specific protocols and the manufacturer's Safety Data Sheet for this compound and comply with all applicable regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Pracinostat
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pracinostat (SB939). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this potent histone deacetylase (HDAC) inhibitor, minimizing occupational exposure and ensuring a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified as a potent compound with potential health risks. According to available Safety Data Sheets (SDS), it is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. As an antineoplastic agent, it should be handled with the same precautions as other cytotoxic drugs.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if ingested.
-
Environmental Hazard: Very toxic to aquatic life.
-
Potential for: Skin and eye irritation, respiratory tract irritation upon inhalation of dust.
A thorough risk assessment should be conducted before any handling of this compound to identify and mitigate potential exposure risks.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with this compound. The following table summarizes the recommended PPE for various handling procedures.
| Operation | Gloves | Eye Protection | Respiratory Protection | Protective Clothing |
| Receiving/Storage | Double-gloved with chemotherapy-rated nitrile gloves (minimum 4 mil thickness) | Safety glasses with side shields | Not generally required | Lab coat |
| Weighing/Aliquoting (Solid) | Double-gloved with chemotherapy-rated nitrile gloves (minimum 4 mil thickness) | Tightly fitting safety goggles or face shield | NIOSH-approved N95 or higher-level respirator | Disposable, solid-front gown with tight-fitting cuffs |
| Solution Preparation | Double-gloved with chemotherapy-rated nitrile gloves (minimum 4 mil thickness) | Tightly fitting safety goggles and face shield | Not required if performed in a certified chemical fume hood or biological safety cabinet | Disposable, solid-front gown with tight-fitting cuffs |
| Spill Cleanup (Solid) | Double-gloved with chemotherapy-rated nitrile gloves (minimum 4 mil thickness) | Tightly fitting safety goggles and face shield | NIOSH-approved N95 or higher-level respirator | Disposable, solid-front gown with tight-fitting cuffs and shoe covers |
| Spill Cleanup (Liquid) | Double-gloved with chemotherapy-rated nitrile gloves (minimum 4 mil thickness) | Tightly fitting safety goggles and face shield | Not required if performed in a well-ventilated area with appropriate containment | Disposable, solid-front gown with tight-fitting cuffs and shoe covers |
| Waste Disposal | Double-gloved with chemotherapy-rated nitrile gloves (minimum 4 mil thickness) | Safety glasses with side shields | Not generally required | Lab coat |
Operational Plan for Safe Handling
The following step-by-step procedures are designed to minimize exposure during the handling of this compound.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage. Wear single-use nitrile gloves during inspection.
-
Segregated Storage: Store this compound in a designated, clearly labeled, and secure area away from incompatible materials. The storage area should be well-ventilated.
-
Temperature Control: Store the compound according to the manufacturer's instructions, typically at -20°C for the solid form.
Preparation of Solutions
-
Designated Area: All handling of solid this compound and preparation of solutions must be conducted in a designated area, such as a certified chemical fume hood or a Class II Type B2 biological safety cabinet to protect both the user and the product.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a disposable weighing boat and ensure the balance is in a containment enclosure if possible.
-
Dissolving: Add the solvent to the solid this compound slowly and carefully to avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Emergency Procedures
Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup
For Solid Spills:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Don PPE: Put on the appropriate PPE, including a respirator.
-
Cover the Spill: Gently cover the spill with absorbent pads or granules to prevent the powder from becoming airborne.
-
Wet the Material: Carefully dampen the absorbent material with a suitable solvent (e.g., 70% ethanol) to prevent dust generation.
-
Collect Waste: Using a scoop and scraper, carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
For Liquid Spills:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Don PPE: Put on the appropriate PPE.
-
Contain the Spill: Contain the spill using absorbent dikes or pads.
-
Absorb the Liquid: Cover the spill with absorbent material.
-
Collect Waste: Carefully collect the saturated absorbent material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All this compound waste, including unused compound, contaminated labware, and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Segregation: Keep this compound waste separate from other waste streams.
-
Containerization:
-
Solid Waste: Collect in a designated, leak-proof, and puncture-resistant container clearly labeled "Hazardous Waste - this compound."
-
Liquid Waste: Collect in a compatible, sealed container clearly labeled "Hazardous Waste - this compound" with the solvent identified.
-
Sharps: All needles and syringes used for handling this compound solutions must be disposed of in a designated chemotherapy sharps container.[2]
-
-
Contaminated PPE: All used PPE (gloves, gowns, etc.) should be placed in a sealed bag and disposed of in the designated hazardous waste container.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain.[3][4][5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
